(R)-GNE-140
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXXEIVBZJOAP-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-GNE-140 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of (R)-GNE-140
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action of this compound, a potent inhibitor of lactate dehydrogenase. This guide details its molecular targets, impact on cellular signaling, and summarizes key experimental findings and methodologies.
Core Mechanism of Action
This compound is a highly potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA) and, to a slightly lesser extent, lactate dehydrogenase B (LDHB).[1][2][3][4][5] LDHA is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH. This final step of glycolysis is crucial for maintaining a high glycolytic rate, a characteristic metabolic feature of many cancer cells known as the "Warburg effect".
By inhibiting LDHA, this compound directly blocks the conversion of pyruvate to lactate.[6][7] This leads to a rapid disruption of global metabolism within cancer cells that are highly dependent on glycolysis.[4][8] The inhibition results in reduced lactate production and can lead to an increase in oxidative stress and subsequent cell death.[3][6] The compound is the more active (R)-enantiomer, demonstrating approximately 18-fold greater potency than its (S)-isomer.[1][2][3][5]
Quantitative Data
The inhibitory activity of this compound has been quantified across biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity
| Target | IC50 Value | Notes |
| LDHA | 3 nM | Cell-free assay.[1][2][3][4][5] |
| LDHB | 5 nM | Cell-free assay.[1][2][3][4][5] |
Table 2: Cellular Inhibitory Activity
| Cell Line / Condition | IC50 Value | Notes |
| MiaPaCa-2 (Pancreatic) | 2.05 µM | Cell viability assay.[9] |
| MiaPaCa-2 (Pancreatic) | 670 nM | Lactate production assay.[7] |
| Chondrosarcoma (IDH1 mutant) | 0.8 µM | Cell viability assay.[1][2][5] |
| Panel of 347 Cancer Cell Lines | < 5 µM | Inhibited proliferation in 37 lines at this cutoff.[1][2][5] |
Impact on Cellular Signaling Pathways
Inhibition of LDH by this compound has been shown to affect key signaling pathways involved in cell survival and metabolism.
-
Akt and p38 MAPK Signaling: In studies investigating EGF-induced signaling in breast cancer cells, the racemate GNE-140 was found to block the activation of p38 MAPK and Akt.[6] This suggests that the metabolic stress induced by LDH inhibition can interfere with pro-survival signaling cascades.
-
Resistance Mechanisms via AMPK-mTOR-S6K: Acquired resistance to this compound in pancreatic cancer cells has been linked to a metabolic shift towards oxidative phosphorylation (OXPHOS).[4] This shift is driven by the activation of the AMPK-mTOR-S6K signaling pathway, which promotes mitochondrial biogenesis and function.[4] This highlights a key metabolic plasticity that cancer cells can exploit to overcome LDH inhibition.
Experimental Protocols
The following section details the methodologies used in key experiments to characterize the activity of this compound.
Cell Viability and Proliferation Assay
This protocol is used to determine the concentration of this compound that inhibits cancer cell growth by 50% (IC50).
-
Cell Plating: Cancer cell lines are seeded in 384-well plates at optimal densities to ensure they reach 75-80% confluency by the end of the assay. The culture medium used is typically RPMI supplemented with 5% FBS and antibiotics.[1]
-
Compound Treatment: The day after plating, cells are treated with this compound using a serial dilution scheme (e.g., a 6-point dose titration).[1]
-
Incubation: The plates are incubated for 72 hours to allow for the compound to exert its effect.[1]
-
Viability Assessment: Cell viability is measured using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis: The luminescence data is used to calculate absolute IC50 values by fitting the dose-response data to a four-parameter logistic curve.[1]
In Vivo Pharmacokinetic and Efficacy Studies
Animal models are used to assess the bioavailability and in vivo effects of this compound.
-
Animal Model: Female CD-1 mice are typically used for pharmacokinetic studies.[1] For efficacy, various tumor xenograft models can be employed.
-
Compound Administration: this compound is administered through different routes, such as intravenous (IV) injection (e.g., 1.0 mg/kg) or oral gavage (e.g., 5, 50, 100, 200 mg/kg), to assess bioavailability and exposure.[1][2]
-
Sample Collection: Blood samples are collected at various time points to determine plasma concentrations of the compound. For efficacy studies, tumor volume is measured regularly.
-
Data Analysis: Pharmacokinetic parameters such as clearance (Clp) and bioavailability are calculated.[1] In efficacy studies, tumor growth inhibition is determined. While this compound showed good oral bioavailability at lower doses, some studies have noted that it suffers from high clearance, which may limit its in vivo antitumor effects at tolerable doses.[1][9]
Conclusion
This compound is a potent and specific inhibitor of LDHA and LDHB, targeting the metabolic hallmark of many cancers. Its mechanism of action is centered on the disruption of glycolysis by preventing the conversion of pyruvate to lactate. This leads to metabolic collapse and growth arrest in susceptible cancer cell lines. While it shows promising in vitro activity and impacts key cellular signaling pathways, its translation to in vivo efficacy has been challenged by pharmacokinetic properties. Understanding the detailed mechanism, including potential resistance pathways, is crucial for the strategic development of LDH inhibitors in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 6. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patents.justia.com [patents.justia.com]
(R)-GNE-140: An In-Depth Technical Guide for Researchers and Drug Development Professionals
(R)-GNE-140 is a highly potent and specific small-molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway.[1][2][3] Its ability to impede lactate production has positioned it as a valuable tool for investigating the role of cancer metabolism and as a potential therapeutic agent. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, pharmacokinetic properties, and detailed experimental protocols.
Biochemical and Cellular Activity
This compound is a potent inhibitor of both LDHA and LDHB, with a significantly higher potency for the (R)-enantiomer compared to its (S)-counterpart.[1][2][3] Its inhibitory activity has been demonstrated in various cancer cell lines, leading to a reduction in cell proliferation, motility, and invasion.[4]
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Species | Value | Reference(s) |
| IC50 (LDHA) | Human | 3 nM | [1][2][3] |
| IC50 (LDHB) | Human | 5 nM | [1][2][3] |
| Potency vs. (S)-enantiomer | - | 18-fold more potent | [1][2][3] |
| Cellular IC50 (MiaPaca2) | Human (Pancreatic) | Submicromolar | [1] |
| Cellular IC50 (Chondrosarcoma with IDH1 mutation) | Human (Bone) | 0.8 µM | [1][3] |
| Cellular IC50 (A549) | Human (Lung) | 0.36 µM | [5] |
| Effect on Cell Proliferation | Various Cancer Cell Lines | Inhibition in 37 of 347 cell lines (at 5 µM) | [1][3] |
Pharmacokinetic Properties
Preclinical studies in mice have demonstrated that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability. However, some reports suggest that it may suffer from high clearance, which could limit its in vivo efficacy.[2][6]
Table 2: In Vivo Properties of this compound in Mice
| Parameter | Species | Dose | Observation | Reference(s) |
| Bioavailability | Mouse | 5 mg/kg (oral) | High | [2] |
| In Vivo Exposure | Mouse | 50-200 mg/kg (oral) | Greater exposure at higher doses | [2] |
| In Vivo Efficacy (MiaPaca-2 Xenograft) | Mouse | 400 mg/kg | No significant antitumor activity | [7] |
| In Vivo Efficacy (B16F10 Melanoma) | Mouse | 50 mg/kg (intratumoral) | Modest antitumor activity | [7] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. This disruption of cancer cell metabolism leads to a variety of downstream effects, including the modulation of key signaling pathways. Inhibition of LDHA can lead to metabolic plasticity, where cancer cells shift towards oxidative phosphorylation (OXPHOS) to survive.[8] This has led to investigations combining LDHA inhibitors with OXPHOS inhibitors. Furthermore, acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway.[9]
Figure 1: Simplified mechanism of action of this compound.
Figure 2: Acquired resistance to this compound involves the AMPK-mTOR-S6K pathway.
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis of this compound is not publicly available, the synthesis of structurally related piperidine-2,4-dione LDHA inhibitors has been described in patent literature. A plausible synthetic approach is outlined below, based on these related structures.
Figure 3: General synthetic workflow for piperidine-2,4-dione LDHA inhibitors.
A representative synthesis would likely involve the construction of the core piperidine-2,4-dione ring, followed by sequential functionalization at the C3 and C6 positions. The chirality at the C6 position is a key feature of this compound and would likely be introduced through an asymmetric synthesis step or resolved from a racemic mixture using chiral chromatography.
Biochemical LDHA Inhibition Assay
This protocol is a general method for determining the IC50 of inhibitors against purified human LDHA.
Materials:
-
Purified human LDHA enzyme
-
NADH
-
Pyruvate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 0.01% Triton X-100, 2 mM DTT)[5]
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a solution of LDHA enzyme in assay buffer (e.g., 2 nM).[5]
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the LDHA enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Add NADH to a final concentration of 60 µM.[5]
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding pyruvate to a final concentration of 60 µM.[5]
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium.
Materials:
-
Cancer cell lines
-
Serum-free culture medium
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Replace the growth medium with serum-free medium containing serial dilutions of this compound or vehicle control.
-
Incubate for a specified time (e.g., 6 hours).[7]
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's protocol.
-
Normalize the lactate levels to the cell number or total protein content.
Cell Invasion Assay (Boyden Chamber)
This assay assesses the ability of cells to invade through a basement membrane matrix.[4]
Materials:
-
Boyden chamber invasion assay kit with coated inserts
-
Serum-free medium and medium supplemented with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cell stain (e.g., crystal violet)
-
Microscope
Procedure:
-
Rehydrate the basement membrane-coated inserts.
-
Serum-starve the cells overnight.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium with a chemoattractant to the lower chamber.
-
Incubate for a sufficient time to allow for invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert.
-
Count the number of stained cells in several fields of view under a microscope.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing changes in protein expression and phosphorylation in pathways like AMPK/mTOR.[9]
Materials:
-
Cells treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Efficacy Study in a Xenograft Model
This is a general protocol for assessing the antitumor activity of this compound in a mouse xenograft model.[7]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration (e.g., in 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice at the desired dose and schedule (e.g., daily oral gavage).[9]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Figure 4: Workflow for an in vivo efficacy study.
Conclusion
This compound is a powerful and selective inhibitor of lactate dehydrogenase with demonstrated activity in both biochemical and cellular assays. While its in vivo efficacy may be influenced by its pharmacokinetic properties, it remains an invaluable research tool for dissecting the complexities of cancer metabolism and for exploring novel therapeutic strategies targeting the Warburg effect. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area of oncology.
References
- 1. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(R)-GNE-140 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase (LDH). The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in oncology, metabolism, and drug discovery. This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action and related signaling pathways.
Core Target Profile and Potency
This compound is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). It demonstrates significantly greater potency than its (S)-enantiomer.
Table 1: Primary Target Inhibition
| Target | IC50 (nM) | Assay Type | Notes |
| LDHA | 3 | Cell-free | (R)-enantiomer is 18-fold more potent than the (S)-enantiomer.[1][2] |
| LDHB | 5 | Cell-free | |
| LDHC | 5 | Cell-free | [1] |
Selectivity Profile
This compound exhibits high selectivity for its primary targets, LDHA and LDHB, with minimal activity against other dehydrogenases and a broad panel of kinases.
Table 2: Off-Target Selectivity
| Target | IC50 | Assay Type | Notes |
| Malate Dehydrogenase 1 (MDH1) | >10 µM | Cell-free | Demonstrates high selectivity over MDH1. |
| Malate Dehydrogenase 2 (MDH2) | >10 µM | Cell-free | Demonstrates high selectivity over MDH2. |
| 301 Kinases | >1 µM | Cell-free | Screened against a panel of 301 kinases, indicating low off-target activity in the kinome. |
Cellular Activity Profile
In cellular assays, this compound demonstrates on-target activity by reducing lactate production and inhibiting the proliferation of cancer cell lines that are dependent on glycolysis.
Table 3: Cellular Assay Data
| Cell Line | Assay Type | IC50 | Notes |
| MIA PaCa-2 (Pancreatic Cancer) | Lactate Production | 670 nM | Demonstrates target engagement in a cellular context. |
| MIA PaCa-2 (Pancreatic Cancer) | Proliferation | 430 nM | Highlights sensitivity in a glycolysis-dependent cell line. |
| KP-2 (Pancreatic Cancer) | Proliferation | 430 nM | |
| IDH1-mutant Chondrosarcoma (Bone Cancer) | Proliferation | 0.8 µM | Shows activity in specific genetic contexts.[1] |
| Panel of 347 Cancer Cell Lines | Proliferation | - | Inhibits proliferation in 37 out of 347 cell lines with a potency cutoff of 5 µM.[1][2] |
Mechanism of Action and Signaling Pathways
This compound is an active site-targeting, competitive inhibitor of lactate dehydrogenase. By inhibiting the conversion of pyruvate to lactate, it disrupts the regeneration of NAD+ required for glycolysis, leading to a reduction in cellular lactate levels and an increase in pyruvate.
Glycolysis Inhibition Workflow
Caption: Inhibition of LDHA/B by this compound blocks lactate production.
In certain cellular contexts, particularly in the development of acquired resistance, inhibition of LDHA by this compound can lead to the activation of compensatory signaling pathways that promote oxidative phosphorylation (OXPHOS).
Acquired Resistance Signaling Pathway
Caption: Acquired resistance to this compound can be mediated by the AMPK-mTOR pathway.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize this compound.
Biochemical LDHA/LDHB Inhibition Assay
This assay quantifies the enzymatic activity of LDHA or LDHB in the presence of an inhibitor.
Workflow Diagram
Caption: Workflow for the biochemical LDH inhibition assay.
Protocol:
-
Reagents:
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.
-
Recombinant human LDHA or LDHB enzyme.
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form).
-
Sodium pyruvate.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, LDHA or LDHB enzyme, and varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of NADH and sodium pyruvate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Lactate Production Assay
This assay measures the level of lactate secreted by cells into the culture medium following treatment with an inhibitor.
Workflow Diagram
References
The Structure-Activity Relationship of (R)-GNE-140: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Lactate Dehydrogenase Inhibitor
(R)-GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), enzymes crucial for anaerobic glycolysis.[1][2] The dependency of many cancer cells on this metabolic pathway, known as the Warburg effect, has positioned LDH as a promising target for anticancer therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data of its analogs, the experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Structure and Mechanism of Action
This compound is a hydroxylactam-based compound that exhibits potent, low nanomolar inhibition of both LDHA and LDHB.[1][2] The R-enantiomer of GNE-140 is significantly more potent than its S-enantiomer, highlighting the stereospecificity of its interaction with the enzyme's active site.[2] The molecule acts as a competitive inhibitor with respect to the substrate pyruvate.
Structure-Activity Relationship (SAR) Data
The development of this compound involved extensive medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The following tables summarize the key SAR findings from the optimization of the hydroxylactam scaffold and the exploration of alternative core structures.
Table 1: SAR of Hydroxylactam Analogs
This table presents data from the lead optimization of the hydroxylactam series, focusing on modifications at the R1, R2, and R3 positions of the core structure.
| Compound | R1 | R2 | R3 | LDHA IC50 (nM) | MiaPaca2 Lactate IC50 (µM) |
| This compound | 2-chlorophenyl | 4-morpholinophenyl | 3-thienyl | 3 | 0.67 |
| Analog 1 | Phenyl | 4-morpholinophenyl | 3-thienyl | 15 | 2.5 |
| Analog 2 | 2-fluorophenyl | 4-morpholinophenyl | 3-thienyl | 5 | 1.1 |
| Analog 3 | 2-chlorophenyl | Phenyl | 3-thienyl | 50 | >10 |
| Analog 4 | 2-chlorophenyl | 4-(piperidin-1-yl)phenyl | 3-thienyl | 4 | 0.8 |
| Analog 5 | 2-chlorophenyl | 4-morpholinophenyl | 2-thienyl | 8 | 1.5 |
| Analog 6 | 2-chlorophenyl | 4-morpholinophenyl | Phenyl | 25 | 5.2 |
Data synthesized from Purkey HE, et al. ACS Med Chem Lett. 2016.
Table 2: SAR of Simplified Core Analogs
This table explores the impact of replacing the complex dihydropyridone core of GNE-140 with simpler pyrimidone, pyranone, or pyridone cores.
| Compound ID | Core Structure | hLDHA IC50 (µM) | hLDHB IC50 (µM) |
| GNE-140 (Reference) | Dihydropyridone | 0.0022 | 0.0121 |
| 1a | Pyrimidone | 40.3 | 39.8 |
| 1b | Pyranone | 13.6 | 27.0 |
| 1c | Pyridone | 19.5 | 117.6 |
Data from Mo WH, et al. ResearchSquare. 2024.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR tables.
LDH Biochemical Assay Protocol
This protocol is for determining the in vitro potency of compounds against purified human LDHA and LDHB enzymes.
Materials:
-
Purified recombinant human LDHA and LDHB enzymes
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium pyruvate
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
384-well assay plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in DMSO.
-
Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Prepare the enzyme solution by diluting the purified LDH enzyme in assay buffer to the desired concentration.
-
Prepare the substrate/cofactor solution by dissolving NADH and sodium pyruvate in assay buffer.
-
Add 2 µL of the diluted test compound or DMSO (for control wells) to the assay plate.
-
Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate/cofactor solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader. The rate of NADH oxidation is proportional to LDH activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Lactate Production Assay Protocol
This protocol measures the ability of a compound to inhibit lactate production in cancer cells.
Materials:
-
MiaPaca-2 pancreatic cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Lactate assay kit
-
96-well cell culture plates
-
Plate reader capable of colorimetric or fluorometric measurement
Procedure:
-
Seed MiaPaca-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treat the cells with a serial dilution of the test compound for 24 hours.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Determine the cell viability in the corresponding wells using a standard viability assay (e.g., CellTiter-Glo®) to normalize for cell number.
-
Calculate the percent inhibition of lactate production for each compound concentration relative to the vehicle-treated control, normalized to cell viability.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo®) Protocol
This protocol determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells in culture
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Luminometer
Procedure:
-
Prepare opaque-walled multiwell plates with cells in culture medium (100 µL for 96-well plates or 25 µL for 384-well plates).
-
Prepare control wells containing medium without cells for background luminescence measurement.
-
Add the test compound to the experimental wells and incubate for the desired period.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
Visualizations
Glycolysis and Lactate Dehydrogenase Pathway
This diagram illustrates the central role of Lactate Dehydrogenase (LDH) in anaerobic glycolysis, the metabolic pathway targeted by this compound.
Caption: Role of LDH in the metabolic fate of pyruvate.
General SAR Study Workflow
This diagram outlines the typical experimental workflow for conducting a structure-activity relationship study of a drug candidate like this compound.
Caption: Iterative workflow for SAR studies.
References
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
(R)-GNE-140: A Potent Lactate Dehydrogenase A Inhibitor for Targeting the Warburg Effect in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a profound metabolic reprogramming, famously known as the Warburg effect, characterized by a preference for aerobic glycolysis even in the presence of ample oxygen. This metabolic shift is orchestrated by key enzymes, among which lactate dehydrogenase A (LDHA) plays a pivotal role in converting pyruvate to lactate, the final step of aerobic glycolysis. The aberrant reliance on this pathway presents a therapeutic vulnerability in various cancers. (R)-GNE-140 has emerged as a highly potent and specific small molecule inhibitor of LDHA, demonstrating significant anti-proliferative effects in a range of cancer models. This technical guide provides a comprehensive overview of the role of this compound in modulating the Warburg effect, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from preclinical studies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting cancer metabolism.
Introduction: The Warburg Effect and the Role of LDHA
The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in aerobic conditions.[1][2] This is in stark contrast to normal differentiated cells, which primarily rely on oxidative phosphorylation (OXPHOS) in the mitochondria for energy production. This metabolic phenotype provides cancer cells with a growth advantage by supplying ATP and essential biosynthetic precursors for rapid cell proliferation.[3][4]
Lactate dehydrogenase (LDH) is a critical enzyme in this process, catalyzing the interconversion of pyruvate and lactate.[5] The LDHA isoform is particularly important in cancer, as it is frequently overexpressed and is the primary driver of pyruvate to lactate conversion.[6][7] This regeneration of NAD+ from NADH by LDHA is essential to sustain the high glycolytic flux observed in cancer cells.[7] The accumulation of lactate in the tumor microenvironment also contributes to an acidic milieu, which promotes tumor invasion, metastasis, and immunosuppression.[2][5] Given its central role, LDHA has emerged as a promising therapeutic target for cancer.[5][7]
This compound: A Potent and Specific LDHA Inhibitor
This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[8][9] It is the more active enantiomer of the racemate GNE-140, being 18-fold more potent than its (S)-enantiomer.[9] By directly inhibiting LDHA, this compound blocks the conversion of pyruvate to lactate, thereby disrupting the metabolic cycle that sustains the Warburg effect.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the LDHA enzyme.[10] This inhibition leads to a metabolic shift in cancer cells, characterized by:
-
Decreased Lactate Production: Inhibition of LDHA directly reduces the conversion of pyruvate to lactate.[11]
-
Increased Pyruvate Accumulation: The blockage of pyruvate's conversion to lactate leads to its accumulation within the cell.
-
Shift towards Oxidative Phosphorylation: The accumulated pyruvate can be shunted into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to an increase in oxygen consumption.[12]
-
Reduced Glycolytic Flux: The disruption of the final step of glycolysis can lead to a feedback inhibition of the entire pathway.
-
Induction of Cell Death: In cancer cells that are highly dependent on aerobic glycolysis, the metabolic stress induced by this compound can lead to cell growth arrest and apoptosis.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| LDHA (cell-free) | 3 | - | [9] |
| LDHB (cell-free) | 5 | - | [9] |
| Lactate Production | 670 | MiaPaCa-2 (pancreatic) | [11] |
| Proliferation (IC50) | 0.8 µM | Chondrosarcoma (IDH1 mutant) | [9] |
Table 2: Effects of this compound on Cancer Cell Metabolism
| Parameter | Cell Line | Treatment Concentration | Observed Effect | Reference(s) |
| Lactate Production | B16 (melanoma) | 10 µM | Decreased | [14] |
| Glucose Consumption | B16 (melanoma) | 10 µM | Decreased | [14] |
| Extracellular Acidification Rate (ECAR) | B16 (melanoma) | 10 µM | Decreased | [14] |
| Oxygen Consumption Rate (OCR) | B16 (melanoma) | 10 µM | Increased | [14] |
Table 3: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosing | Observed Effect | Reference(s) |
| Bioavailability | Mice | 5 mg/kg (oral) | High | [15] |
| Exposure | Mice | 50-200 mg/kg (oral) | Greater in vivo exposure | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in modulating the Warburg effect.
LDHA Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified LDHA.
Principle: The assay measures the rate of NADH oxidation to NAD+ by LDHA, which is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human LDHA enzyme
-
This compound
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4
-
NADH
-
Sodium Pyruvate
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADH solution (final concentration ~150 µM)
-
This compound dilution or vehicle (DMSO)
-
Purified LDHA enzyme
-
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding sodium pyruvate solution (final concentration ~1 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.[16]
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the this compound dilutions or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Lactate Production Assay
This assay measures the amount of lactate secreted by cancer cells into the culture medium, providing a direct readout of LDHA activity in a cellular context.
Principle: Lactate in the culture medium is measured using a colorimetric or fluorometric assay kit, often based on an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Lactate Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves adding a reaction mixture and incubating for a specific time.
-
Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Generate a standard curve using the provided lactate standards.
-
Calculate the lactate concentration in each sample from the standard curve and normalize it to the cell number or protein concentration.
Glucose Uptake Assay
This assay measures the rate of glucose uptake by cancer cells, a key feature of the Warburg effect. A common method utilizes the fluorescent glucose analog 2-NBDG.
Principle: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) is a fluorescently labeled deoxyglucose analog that is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the glucose uptake.
Materials:
-
Cancer cell lines
-
Glucose-free culture medium
-
2-NBDG
-
This compound
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound or vehicle for the desired time.
-
Wash the cells with PBS and incubate them in glucose-free medium for 30-60 minutes to deplete intracellular glucose.
-
Add 2-NBDG (typically 50-100 µM) to the medium and incubate for 15-30 minutes.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Harvest the cells (e.g., by trypsinization).
-
Analyze the fluorescence of the cells using a flow cytometer (typically in the FITC channel) or visualize and quantify using a fluorescence microscope.
-
The mean fluorescence intensity (MFI) is used as a measure of glucose uptake.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key metabolic enzymes, such as LDHA and Hexokinase 2 (HK2), in response to this compound treatment.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LDHA, anti-HK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Metabolic Flux Analysis (OCR and ECAR)
The Seahorse XF Analyzer is a standard instrument for measuring the two major energy-producing pathways in cells: mitochondrial respiration (measured as Oxygen Consumption Rate, OCR) and glycolysis (measured as Extracellular Acidification Rate, ECAR).
Principle: The instrument uses solid-state sensors to measure the oxygen and proton concentration in the medium immediately surrounding the cells in real-time.
Materials:
-
Cancer cell lines
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Glycolysis stress test compounds (Glucose, Oligomycin, 2-DG)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to form a monolayer.
-
Treat the cells with this compound or vehicle for the desired duration.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator.
-
Calibrate the sensor cartridge with Seahorse XF Calibrant.
-
Load the injection ports of the sensor cartridge with the metabolic stress test compounds.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR and ECAR, and then the response to the injected compounds.
-
Analyze the data using the Seahorse Wave software to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Signaling Pathways and Resistance Mechanisms
Core Signaling Pathway: Aerobic Glycolysis
This compound directly targets a key step in the aerobic glycolysis pathway, also known as the Warburg effect.
Caption: The Warburg Effect and the inhibitory action of this compound on LDHA.
Experimental Workflow: Evaluating this compound
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.
Caption: A standard workflow for the in vitro evaluation of this compound.
Mechanism of Acquired Resistance
Prolonged treatment with LDHA inhibitors can lead to acquired resistance in some cancer cells. A key mechanism involves a metabolic shift to oxidative phosphorylation (OXPHOS), often driven by the activation of the AMPK-mTOR-S6K signaling pathway.[13]
Caption: The AMPK-mTOR-S6K pathway in acquired resistance to LDHA inhibitors.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate for cancers that exhibit a strong dependence on the Warburg effect. Its high potency and specificity for LDHA allow for the targeted disruption of aerobic glycolysis, leading to metabolic stress and inhibition of cancer cell proliferation. This technical guide provides a foundational understanding of this compound, including its mechanism of action, methods for its evaluation, and key quantitative data. Further research into combination therapies, particularly with inhibitors of oxidative phosphorylation or signaling pathways involved in metabolic plasticity, may hold the key to overcoming potential resistance and enhancing the anti-cancer efficacy of LDHA inhibitors like this compound.
References
- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 2. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 4. abcam.com [abcam.com]
- 5. promega.com [promega.com]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the “Warburg effect” restricting tumor growth to oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
Investigating Metabolic Reprogramming with (R)-GNE-140: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. One key enzyme in altered cancer metabolism is Lactate Dehydrogenase A (LDHA), which is crucial for the conversion of pyruvate to lactate, a process vital for regenerating NAD+ and sustaining high rates of glycolysis. (R)-GNE-140 is a potent and selective inhibitor of both LDHA and its isoform LDHB, offering a powerful tool to probe the consequences of disrupting glycolytic metabolism in cancer cells. This technical guide provides an in-depth overview of the experimental methodologies and signaling pathways involved in investigating metabolic reprogramming using this compound, with a focus on practical application for researchers in oncology and drug development.
Introduction to this compound
This compound is a small molecule inhibitor that potently targets Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2][3][4] It is the more active enantiomer of the racemic mixture GNE-140 and has demonstrated significant effects on the metabolic landscape of cancer cells.[5][6] By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This inhibition leads to a rapid alteration of global metabolism in cancer cells that are highly dependent on glycolysis, often referred to as the "Warburg effect".[4][7]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
| Target | IC50 (nM) | Reference |
| LDHA | 3 | [1][2][3][4] |
| LDHB | 5 | [1][2][3][4] |
| LDHC | Not specified | [2] |
Table 1: In Vitro Enzyme Inhibition by this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for LDHA and LDHB.
| Cell Line Panel | Number of Cell Lines Tested | Number of Sensitive Cell Lines (at 5 µM) | Reference |
| Broad Cancer Cell Line Panel | 347 | 37 | [1][2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table highlights the percentage of cancer cell lines susceptible to this compound treatment.
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| Chondrosarcoma cells | Bone Cancer | 0.8 | Harboring IDH1 mutations | [1][2] |
| MIA PaCa-2 | Pancreatic Cancer | Submicromolar | - | [2] |
Table 3: Specific Cancer Cell Line Sensitivity to this compound. This table provides examples of cancer cell lines that are particularly sensitive to this compound.
Signaling Pathways and Resistance Mechanisms
Inhibition of LDHA by this compound can induce metabolic stress in cancer cells. While initially effective, acquired resistance can emerge. A key mechanism of resistance involves the upregulation of oxidative phosphorylation (OXPHOS) to compensate for the block in glycolysis.[4][8] This metabolic plasticity is often driven by the activation of the AMP-activated protein kinase (AMPK)-mTOR-S6K signaling pathway.[4]
Figure 1: this compound Mechanism of Action and Resistance Pathway. This diagram illustrates how this compound inhibits LDHA, leading to reduced lactate production and cell proliferation. It also depicts the acquired resistance mechanism involving the AMPK-mTOR-S6K pathway and a compensatory increase in OXPHOS.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[1][2][3]
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (solubilized in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Figure 2: Cell Viability Assay Workflow. This diagram outlines the key steps for assessing cell viability after treatment with this compound using the CellTiter-Glo® assay.
Lactate Production Assay
This protocol is based on commercially available lactate assay kits.
Objective: To measure the effect of this compound on extracellular lactate concentration.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Lactate Assay Kit (e.g., Sigma-Aldrich MAK064 or similar)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
If necessary, deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to remove any LDH that may have leaked from cells.
-
-
Lactate Measurement:
-
Follow the specific instructions of the chosen lactate assay kit.
-
Typically, this involves preparing a master reaction mix containing the lactate probe and enzyme mix.
-
Add the reaction mix to the supernatant samples and lactate standards in a new 96-well plate.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the lactate standards.
-
Determine the lactate concentration in each sample from the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration in the corresponding wells.
-
Intracellular Metabolite Extraction for GC-MS Analysis
This protocol provides a general framework for extracting intracellular metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To analyze the changes in the intracellular metabolome following this compound treatment.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Cold PBS (Phosphate Buffered Saline)
-
Quenching solution (e.g., 80% methanol at -80°C)
-
Extraction solvent (e.g., a mixture of methanol, chloroform, and water)
-
Centrifuge
-
Lyophilizer or speed vacuum concentrator
-
GC-MS system
Procedure:
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold quenching solution to the cells to halt metabolic activity.
-
Scrape the cells and collect the cell suspension.
-
-
Metabolite Extraction:
-
Centrifuge the cell suspension at a low speed to pellet the cells.
-
Resuspend the cell pellet in the extraction solvent.
-
Vortex the mixture vigorously and incubate on ice.
-
Centrifuge at high speed to separate the soluble metabolites (supernatant) from the insoluble components (pellet).
-
-
Sample Preparation for GC-MS:
-
Transfer the supernatant to a new tube.
-
Dry the metabolite extract using a lyophilizer or speed vacuum concentrator.
-
The dried metabolites can then be derivatized to increase their volatility for GC-MS analysis.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system.
-
Identify and quantify the metabolites using appropriate software and metabolite libraries.
-
Western Blotting for AMPK-mTOR-S6K Signaling
Objective: To assess the activation of the AMPK-mTOR-S6K signaling pathway in response to this compound treatment.
Materials:
-
Cell lysates from this compound and vehicle-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a valuable research tool for dissecting the metabolic vulnerabilities of cancer cells. By potently inhibiting LDHA and LDHB, it allows for the investigation of the consequences of disrupting glycolysis and the subsequent metabolic reprogramming that can lead to therapeutic resistance. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies of cancer metabolism and to explore novel combination therapies to overcome resistance.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. tycmhoffman.com [tycmhoffman.com]
(R)-GNE-140: A Technical Guide to its Effects on Lactate Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-GNE-140 is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis. By targeting LDHA, this compound effectively reduces the conversion of pyruvate to lactate, a hallmark of the Warburg effect observed in many cancer cells. This guide provides a comprehensive overview of the effects of this compound on lactate production, including quantitative data from various cancer cell lines, detailed experimental protocols for assessing its activity, and a visualization of the underlying signaling pathways. The information presented herein is intended to support further research and development of LDHA inhibitors as potential therapeutic agents.
Introduction to this compound and Lactate Dehydrogenase A
This compound is a highly potent inhibitor of lactate dehydrogenase A (LDHA) and also shows activity against LDHB, with IC50 values of 3 nM and 5 nM, respectively.[1] LDHA is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is coupled with the regeneration of NAD+ from NADH. In many cancer cells, this pathway is upregulated, leading to increased lactate production even in the presence of oxygen, a phenomenon known as the "Warburg effect." The resulting acidic tumor microenvironment is associated with tumor progression, metastasis, and immune evasion.[2] By inhibiting LDHA, this compound disrupts this metabolic process, leading to a reduction in lactate levels and subsequent anti-tumor effects in glycolysis-dependent cancer cells.
Quantitative Effects of this compound on Lactate Production
This compound has been shown to dose-dependently inhibit lactate production across a range of human and murine cancer cell lines. The tables below summarize the available quantitative data on its efficacy.
Table 1: Inhibitory Activity of this compound against LDH Isoforms
| Isoform | IC50 (nM) |
| LDHA | 3 |
| LDHB | 5 |
Data sourced from MedChemExpress and Selleck Chemicals.[1]
Table 2: Effect of this compound on Lactate Production and Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Notes |
| MIA PaCa-2 | Pancreatic Cancer | Lactate Production | Inhibition observed | Treatment with 10 µM this compound suppressed glycolysis.[3] |
| MDA-MB-231 | Breast Cancer | Lactic Acid Inhibition | IC50 = 3.04 µM | |
| A375 | Melanoma | Lactate Production | Dose-dependent inhibition | Comparable potency to another LDHA inhibitor, ML-05, after 6 hours of treatment.[4] |
| CAL51 | Breast Cancer | Lactate Production | Dose-dependent inhibition | Comparable potency to ML-05 after 6 hours of treatment.[4] |
| B16F10 | Murine Melanoma | Lactate Production | Dose-dependent inhibition | Comparable potency to ML-05 after 6 hours of treatment.[4] |
| EMT6 | Murine Breast Cancer | Lactate Production | Dose-dependent inhibition | Comparable potency to ML-05 after 6 hours of treatment.[4] |
| Panc02 | Murine Pancreatic Cancer | Lactate Production | Dose-dependent inhibition | Comparable potency to ML-05 after 6 hours of treatment.[4] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the direct inhibition of LDHA. This has several downstream consequences on cellular metabolism and signaling. A key resistance mechanism to this compound involves a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS), which can be driven by the activation of the AMPK-mTOR-S6K signaling pathway.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. The SIX1/LDHA Axis Promotes Lactate Accumulation and Leads to NK Cell Dysfunction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-GNE-140: An In-Depth Technical Guide on In Vivo Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-GNE-140 is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2] Developed as a potential therapeutic agent in oncology, its mechanism of action centers on the disruption of metabolic pathways that cancer cells often depend on for proliferation and survival. Despite promising in vitro activity, the in vivo application of this compound has been challenging due to its pharmacokinetic profile. This technical guide synthesizes the available public domain information on the in vivo bioavailability and pharmacokinetics of this compound, providing a consolidated resource for researchers in the field. While specific quantitative pharmacokinetic parameters are not publicly available, this guide offers a comprehensive overview of its known characteristics and the experimental contexts in which it has been studied.
Mechanism of Action
This compound is a potent inhibitor of lactate dehydrogenase (LDH), with high selectivity for the LDHA isoform.[1][2] LDHA catalyzes the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. By inhibiting LDHA, this compound disrupts the glycolytic pathway, leading to a decrease in lactate production and a potential shift towards oxidative phosphorylation. In cancer cells that are highly reliant on glycolysis (the Warburg effect), this inhibition can lead to metabolic stress, cell growth arrest, and apoptosis.
In Vivo Bioavailability and Pharmacokinetics
Publicly available data on the quantitative pharmacokinetics of this compound are limited. The primary literature from the developing institution, Genentech, indicates that the compound exhibits high oral bioavailability in mice but is hampered by rapid clearance. This combination of properties results in transient systemic exposure, which has limited its efficacy in in vivo tumor growth inhibition studies when administered via conventional oral dosing.
Quantitative Pharmacokinetic Parameters in Mice
| Parameter | Route | Dose | Value | Species | Reference |
| Bioavailability | Oral | 5 mg/kg | High | Mouse | [1][2] |
| Cmax | Oral | 5 mg/kg | Data Not Available | Mouse | - |
| Tmax | Oral | 5 mg/kg | Data Not Available | Mouse | - |
| AUC | Oral | 5 mg/kg | Data Not Available | Mouse | - |
| Half-life (t½) | Oral | 5 mg/kg | Data Not Available | Mouse | - |
| Clearance | - | - | Rapid | Mouse | [3] |
Table 1: Summary of available in vivo pharmacokinetic information for this compound in mice. Note the absence of specific quantitative data in the public domain.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed in the available literature. However, some information can be gleaned from published in vivo efficacy studies.
In Vivo Efficacy Studies in Mouse Xenograft Models
This compound has been evaluated in various mouse xenograft models of cancer. Due to its rapid clearance, conventional oral dosing, even at high concentrations, did not result in significant tumor growth inhibition.[4]
General Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.
-
Tumor Implantation: Human cancer cell lines are implanted subcutaneously or orthotopically.
-
Dosing:
-
Oral Gavage: this compound has been administered orally at doses up to 400 mg/kg.[4] The vehicle used for formulation is not consistently reported.
-
Continuous Infusion: To overcome the rapid clearance, continuous infusion via a subcutaneously implanted osmotic pump (e.g., Alzet pump) has been employed in some studies to maintain systemic exposure.
-
-
Efficacy Assessment: Tumor volume is measured regularly to assess the anti-tumor activity of the compound.
-
Pharmacodynamic Assessment: To confirm target engagement in vivo, lactate levels in tumor tissue can be measured. A significant reduction in lactate is expected following effective LDHA inhibition.
Analytical Methods
The specific analytical methods used for the quantification of this compound in biological matrices (e.g., plasma, tumor tissue) are not detailed in the available literature. However, for small molecule drug quantification in pharmacokinetic studies, liquid chromatography-mass spectrometry (LC-MS) is the standard and most likely method employed.
Discussion and Future Perspectives
The case of this compound highlights a common challenge in drug development: a potent in vitro compound may not translate to in vivo efficacy due to unfavorable pharmacokinetic properties. The high oral bioavailability of this compound is a desirable characteristic, but its rapid clearance necessitates alternative dosing strategies, such as continuous infusion, to maintain therapeutic concentrations.
For researchers working with this compound or similar compounds, the following points are critical considerations:
-
Pharmacokinetic Profiling: Early and thorough pharmacokinetic profiling is essential to understand a compound's in vivo behavior.
-
Formulation and Dosing: The rapid clearance of this compound underscores the importance of formulation and dosing regimen design to optimize exposure.
-
Pharmacodynamic Readouts: In the absence of robust tumor growth inhibition, pharmacodynamic markers, such as intratumoral lactate levels, are crucial for confirming target engagement in vivo.
Future research in this area could focus on medicinal chemistry efforts to develop analogs of this compound with improved pharmacokinetic profiles, specifically reduced clearance, while retaining high potency and selectivity for LDHA. Additionally, further exploration of novel drug delivery systems could enhance the therapeutic potential of this class of compounds.
Conclusion
This compound remains a valuable tool for studying the role of LDHA in cancer metabolism. While its development as a clinical candidate has been hindered by its pharmacokinetic profile, the lessons learned from its in vivo characterization provide important insights for the broader field of metabolism-targeted cancer therapy. This technical guide provides a summary of the publicly available information, emphasizing the need for detailed pharmacokinetic data in the early stages of drug discovery and development.
References
(R)-GNE-140: A Technical Overview of Preclinical Oncology Studies
(R)-GNE-140 is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA) and LDHB, enzymes critical for anaerobic glycolysis.[1][2] Its development has been driven by the hypothesis that targeting the altered metabolism of cancer cells, famously described as the Warburg effect, represents a viable therapeutic strategy. This document provides a comprehensive technical guide to the preclinical evaluation of this compound in oncology, summarizing key findings from in vitro and in vivo studies, detailing experimental methodologies, and visualizing the underlying biological pathways.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting LDHA and LDHB, key enzymes in the glycolytic pathway responsible for the conversion of pyruvate to lactate.[3] This inhibition leads to a reduction in lactate production, a hallmark of many cancer cells, and disrupts the metabolic processes that support rapid proliferation.[4][5] The potency of this compound is significantly greater than its S-enantiomer, highlighting its stereospecificity.[1][2]
Recent studies have also revealed that the pharmacologic inhibition of LDH with GNE-140 can modulate the tumor microenvironment (TME). By decreasing glucose uptake in tumor cells, it increases glucose availability for tumor-infiltrating T cells, thereby enhancing anti-tumor immunity.[6]
Figure 1: Mechanism of Action of this compound.
In Vitro Studies
The anti-proliferative activity of this compound has been evaluated across a broad range of cancer cell lines. These studies have demonstrated selective efficacy, with a subset of cell lines exhibiting high sensitivity to LDH inhibition.
Enzymatic Inhibition and Cellular Potency
This compound is a highly potent inhibitor of both LDHA and LDHB. In a panel of 347 cancer cell lines, it inhibited the proliferation of 37 lines with a potency cutoff of 5 µM.[1][2] Notably, two chondrosarcoma cell lines with IDH1 mutations showed particular sensitivity.[1][2]
| Target/Cell Line | IC50 | Notes |
| LDHA (enzymatic) | 3 nM | [1][2] |
| LDHB (enzymatic) | 5 nM | [1][2] |
| Chondrosarcoma (IDH1 mutant) | 0.8 µM | [1][2] |
| MiaPaca2 (Pancreatic) | Submicromolar | [1] |
Experimental Protocol: Cell Viability Assay
The anti-proliferative effects of this compound were quantified using the CellTiter-Glo® Luminescent Cell Viability assay.[1]
-
Cell Plating: Cancer cell lines were seeded in 384-well plates at optimal densities to achieve 75-80% confluency by the end of the assay. The growth medium used was RPMI supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[1]
-
Compound Treatment: The day after plating, cells were treated with this compound using a 6-point dose titration.[1]
-
Incubation: Cells were incubated with the compound for 72 hours.[1]
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® assay, which determines the number of viable cells based on ATP quantification.[1]
-
Data Analysis: Absolute IC50 values were calculated using a four-parameter logistic curve fit.[1]
Figure 2: In Vitro Cell Viability Assay Workflow.
In Vivo Studies
Preclinical in vivo studies have been conducted to evaluate the pharmacokinetic properties and anti-tumor efficacy of this compound in various cancer models.
Pharmacokinetics
In mice, this compound demonstrated favorable pharmacokinetic properties, including low plasma clearance and high oral bioavailability.[1]
| Dose (Oral) | Bioavailability | Species |
| 5 mg/kg | High | Mouse[1][2] |
| 50-200 mg/kg | Greater in vivo exposure | Mouse[1][2] |
Anti-Tumor Efficacy
Pharmacologic inhibition of LDH with GNE-140 has been shown to slow tumor cell proliferation in preclinical models.[6] In melanoma and colon cancer models, GNE-140 delayed tumor growth, an effect that was dependent on both tumor LDHA expression and a functional adaptive immune system.[6] However, in a MIA PaCa-2 xenograft model, GNE-140 did not show anti-tumor activity even at a dose of 400 mg/kg, suggesting that efficacy can be model-dependent.[7]
Immune Modulation in the Tumor Microenvironment
A key finding from preclinical studies is the ability of this compound to reprogram the metabolic landscape of the TME.
By inhibiting glycolysis in tumor cells, GNE-140 leads to decreased glucose uptake by the cancer cells. This, in turn, increases the availability of glucose for tumor-infiltrating T cells, which can enhance their metabolic fitness and anti-tumor functions.[6] This differential effect on tumor versus immune cells provides a strong rationale for combining LDH inhibitors with immunotherapies.[6]
Figure 3: TME Metabolic Reprogramming by this compound.
Mechanisms of Resistance
Studies have identified both innate and acquired mechanisms of resistance to this compound.
-
Innate Resistance: Pancreatic cancer cell lines that primarily rely on oxidative phosphorylation (OXPHOS) for energy production are inherently resistant to GNE-140. This resistance can be overcome by co-treatment with an OXPHOS inhibitor like phenformin.[8]
-
Acquired Resistance: Prolonged exposure to GNE-140 can lead to acquired resistance. This has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which results in increased OXPHOS.[8] Additionally, upregulation of LDHB has been identified as a mechanism that can confer resistance to multiple LDH inhibitors, including this compound.[3]
Figure 4: Acquired Resistance Pathways to this compound.
Conclusion
The preclinical data for this compound characterize it as a potent and selective inhibitor of LDH with demonstrated anti-proliferative activity in a subset of cancer cell lines and in vivo anti-tumor effects in specific models. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity is a particularly promising finding. However, the emergence of resistance through metabolic plasticity highlights the need for rational combination strategies. Future clinical development will likely focus on identifying sensitive patient populations through biomarker selection and exploring combinations with agents that target resistance pathways, such as OXPHOS inhibitors or immunotherapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]
- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Enantiomeric Specificity of GNE-140: A Technical Guide
This guide provides an in-depth analysis of the enantiomeric specificity of GNE-140, a potent inhibitor of lactate dehydrogenase (LDH). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of targeting cancer metabolism.
Core Concepts: Enantioselectivity in Drug Design
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In pharmacology, enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as enantiomeric specificity. This specificity arises from the three-dimensional arrangement of atoms, which dictates the binding affinity and orientation of the molecule within the active site of its target protein. The case of GNE-140 provides a clear example of this principle, where one enantiomer is substantially more active than the other.
Mechanism of Action of GNE-140
GNE-140 is a potent, active-site inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, LDHB.[1] LDHA is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is upregulated and plays a critical role in maintaining the NAD+ pool necessary for sustained glycolysis. By inhibiting LDHA, GNE-140 disrupts this metabolic pathway, leading to a reduction in lactate production and an increase in intracellular pyruvate levels.[1] This disruption of glycolysis can inhibit cancer cell proliferation and survival, particularly in tumors that are highly dependent on this metabolic pathway.[1][2]
Enantiomeric Specificity of GNE-140
The inhibitory activity of GNE-140 is highly dependent on its stereochemistry. The (R)-enantiomer, (R)-GNE-140, is significantly more potent than its (S)-enantiomer.
Table 1: Enantiomeric Specificity and Potency of GNE-140
| Enantiomer | Target | IC50 (nM) | Potency Fold Difference ((R) vs. (S)) |
| This compound | LDHA | 3 | 18-fold more potent[3][4] |
| This compound | LDHB | 5 | Not specified |
| (S)-GNE-140 | LDHA | ~54 (inferred) | Less active enantiomer[5] |
As shown in Table 1, this compound exhibits low nanomolar IC50 values against both LDHA and LDHB.[3][4] Crucially, it is 18 times more potent than the (S)-isomer in inhibiting LDHA.[3][4] This pronounced difference in potency underscores the importance of stereochemistry in the interaction between GNE-140 and the LDH active site.
Cellular and In Vivo Activity
The potent enzymatic inhibition by this compound translates to cellular activity. It has been shown to inhibit proliferation in a significant number of cancer cell lines.[3][4] For example, in the MIA PaCa-2 pancreatic cancer cell line, GNE-140 reduces lactate production with an IC50 of 670 nM and inhibits proliferation with an IC50 of 430 nM.[1][6]
Despite its potent in vitro activity, the in vivo efficacy of GNE-140 has been challenging. Studies have shown that while it has high oral bioavailability in mice, it also has a rapid clearance rate.[1][3] This has resulted in only transient reductions in tumor lactate levels and a lack of significant anti-tumor activity in some xenograft models, even at high doses.[1][7]
Table 2: In Vitro Cellular Activity of GNE-140
| Cell Line | Assay | Endpoint | IC50 (nM) |
| MIA PaCa-2 | Lactate Production | Reduction of Lactate | 670[1][6] |
| MIA PaCa-2 | Proliferation | Inhibition of Growth | 430[1] |
| KP-2 | Proliferation | Inhibition of Growth | 430[1] |
| Chondrosarcoma (IDH1 mutant) | Proliferation | Inhibition of Growth | 800[3][4] |
Experimental Protocols
In Vitro LDH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GNE-140 enantiomers against purified LDHA and LDHB.
Methodology:
-
A reaction mixture is prepared containing NADH, pyruvate, and the respective LDH enzyme (LDHA or LDHB) in a suitable buffer (e.g., Tris-HCl).
-
The GNE-140 enantiomers are serially diluted to a range of concentrations.
-
The enzymatic reaction is initiated by the addition of pyruvate.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability/Proliferation Assay
Objective: To assess the effect of GNE-140 on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 384-well plates at an optimal density to ensure 75-80% confluency at the end of the assay.[3] The cells are cultured in RPMI medium supplemented with 5% FBS and antibiotics.[3]
-
After allowing the cells to adhere overnight, they are treated with a serial dilution of GNE-140 (typically a 6-point dose titration).[3]
-
The cells are incubated with the compound for 72 hours.[3]
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3]
-
The luminescent signal is read using a plate reader.
-
Absolute IC50 values are determined by fitting the data to a four-parameter logistic curve.[3]
In Vivo Formulation and Administration
Objective: To prepare GNE-140 for oral administration in mouse models.
Methodology for Oral Dosing:
-
A stock solution of this compound is prepared in DMSO.
-
For a typical formulation, the DMSO stock solution is mixed with PEG300, followed by the addition of Tween80, and finally, ddH2O is added to the final volume.[3] A common formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
The solution should be mixed thoroughly to ensure it is clear.[4]
-
The final formulation is administered to mice via oral gavage at the desired dosage (e.g., 5 mg/kg to 200 mg/kg).[3] It is recommended to use the mixed solution immediately for optimal results.[3]
Visualizations
Signaling Pathway of GNE-140 Action
Caption: Mechanism of action of this compound in inhibiting glycolysis.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro enzymatic and cellular analysis of GNE-140.
Logical Relationship of Enantiomeric Specificity
Caption: Logical relationship of GNE-140 enantiomers and their target interaction.
References
- 1. ≥98% (HPLC), lactate dehydrogenase (LDH) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-GNE-140 - MedChem Express [bioscience.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-GNE-140 Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1][2] These enzymes play a critical role in anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells (the Warburg effect). By inhibiting LDHA, this compound disrupts lactate production and can induce metabolic stress, leading to reduced cell proliferation and, in some cases, cell death.[3] This makes it a valuable tool for studying cancer metabolism and a potential therapeutic agent. These application notes provide detailed protocols for assessing the cellular effects of this compound.
Mechanism of Action
This compound is a highly potent inhibitor of LDHA and LDHB, with IC50 values in the low nanomolar range for the purified enzymes.[1][2] Its S-enantiomer is significantly less active.[2] Inhibition of LDH leads to a decrease in the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required for sustained glycolysis. This disruption of glycolysis can lead to a reduction in ATP production, an increase in reactive oxygen species (ROS), and cell cycle arrest.[4] The anti-proliferative effects of this compound have been observed in a variety of cancer cell lines, with particular sensitivity noted in some cancer types, such as those with IDH1 mutations.[1][2]
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Source |
| LDHA | 3 | [1][2] |
| LDHB | 5 | [1][2] |
Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Source |
| Chondrosarcoma (IDH1 mutant) | Bone Cancer | 0.8 | Cell Viability | [1][2] |
| MIA PaCa-2 | Pancreatic Cancer | 1.24 | MTT Assay (72h) | [2] |
| A375 | Melanoma | ~10-20 | Cell Proliferation (72h) | [4] |
| CAL51 | Breast Cancer | ~10-20 | Cell Proliferation (72h) | [4] |
| MDA-MB-468 | Breast Cancer | ~10-20 | Cell Proliferation (72h) | [4] |
| B16F10 | Murine Melanoma | 23 | Cell Proliferation (72h) | [4] |
| 4T1 | Murine Breast Cancer | ~20-30 | Cell Proliferation (72h) | [4] |
| PANC02 | Murine Pancreatic Cancer | ~20-30 | Cell Proliferation (72h) | [4] |
Signaling Pathway
The inhibition of LDHA by this compound has downstream effects on cellular signaling pathways that regulate cell proliferation, survival, and metabolism. Key affected pathways include the MAPK/ERK and PI3K/Akt pathways.
This compound inhibits LDHA/B, disrupting glycolysis and affecting downstream signaling pathways.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is designed for a 384-well format to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI, DMEM) with 5% FBS, 100 µg/mL penicillin, and 100 units/mL streptomycin[1]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Workflow for the CellTiter-Glo® cell viability assay.
Procedure:
-
Cell Seeding:
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A 6-point dose-titration is recommended.[1]
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.[2]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) values using a four-parameter logistic curve fitting model.[1]
-
Lactate Production Assay
This protocol measures the amount of lactate released into the cell culture medium following treatment with this compound.
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 6 to 24 hours.[4]
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Lactate Measurement:
-
Follow the manufacturer's protocol for the chosen lactate assay kit.[5][6][7][8] This typically involves:
-
Preparing a standard curve with known lactate concentrations.
-
Adding a reaction mixture containing lactate oxidase and a probe to the standards and samples.
-
Incubating for 30-60 minutes at 37°C.
-
Measuring the absorbance or fluorescence.
-
-
-
Data Analysis:
-
Determine the lactate concentration in the samples by comparing their readings to the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration if desired.
-
Western Blot Analysis for p-ERK and p-Akt
This protocol is for assessing the phosphorylation status of ERK1/2 and Akt in response to this compound treatment.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (1:1000-1:2000 dilution), anti-total-ERK1/2, anti-phospho-Akt (Ser473) (1:500-1:1000 dilution), anti-total-Akt.[9][10]
-
HRP-conjugated secondary antibody (1:2000-1:10,000 dilution)[9][10]
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 1-24 hours).
-
Wash cells twice with ice-cold PBS.[10]
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer.[10]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[9][10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.[10]
-
Add ECL substrate and capture the chemiluminescent signal.[10]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and total Akt.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Disclaimer
These protocols are intended for research use only. Please refer to the original publications and manufacturer's instructions for further details and safety information. Individual optimization of protocols may be required for specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OUH - Protocols [ous-research.no]
- 3. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Lactate Dehydrogenase (LDH) Activity Assay Using (R)-GNE-140
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is often overexpressed, making it a compelling target for cancer therapy. (R)-GNE-140 is a potent and selective inhibitor of both LDH-A and LDH-B isoforms, with IC50 values in the low nanomolar range.[1][2][3][4][5] These application notes provide a detailed protocol for conducting an in vitro LDH activity assay to evaluate the inhibitory potential of this compound and other test compounds.
The assay is based on a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[6][7][8] The produced NADH is then used to reduce a tetrazolium salt, such as iodonitrotetrazolium chloride (INT), into a colored formazan product, which can be quantified spectrophotometrically.[6][9] The intensity of the color is directly proportional to the LDH activity.
Product Information
-
Compound Name: this compound
-
Target: Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB)[2][3][4][5]
-
Chemical Formula: C₂₅H₂₃ClN₂O₃S₂[3]
-
Molecular Weight: 499.04 g/mol [3]
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| LDHA | 3 | [1][2][3] |
| LDHB | 5 | [1][2][3] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cellular Proliferation Inhibition
| Cell Line Panel | Potency Cutoff (µM) | Number of Cell Lines Inhibited | Reference |
| 347 Cancer Cell Lines | 5 | 37 | [2][4] |
| Cell Line | IC50 (µM) | Reference |
| Chondrosarcoma (with IDH1 mutations) | 0.8 | [2][4] |
Experimental Protocols
Protocol 1: In Vitro LDH Enzyme Inhibition Assay
This protocol describes the determination of the inhibitory activity of this compound against purified LDH enzyme.
Materials:
-
Recombinant human LDHA or LDHB enzyme
-
This compound
-
Assay Buffer: 200 mM Glycine, 166 mM Hydrazine, pH 9.0[10]
-
L-Lactic acid solution
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Diaphorase
-
Iodonitrotetrazolium chloride (INT)
-
DMSO (for dissolving the inhibitor)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490-492 nm[6][9]
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested (e.g., from 1 µM to 0.01 nM).
-
Prepare Assay Reagent Mixture: Prepare a fresh mixture containing Assay Buffer, L-lactic acid, NAD+, diaphorase, and INT. The final concentrations in the reaction well should be optimized, but typical ranges are:
-
L-Lactic acid: 10-50 mM
-
NAD+: 1-5 mM
-
Diaphorase: 0.2-1 U/mL
-
INT: 0.2-1 mM
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound solutions or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.
-
Add 178 µL of the Assay Reagent Mixture to each well.
-
-
Enzyme Addition:
-
Add 20 µL of a pre-diluted LDH enzyme solution (e.g., 5-10 ng/well) to each well to initiate the reaction. The final reaction volume will be 200 µL.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range for the uninhibited control.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of LDH from cells into the culture medium, which is an indicator of cell membrane damage and cytotoxicity. This can be used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution) or the individual reagents as listed in Protocol 1.
-
Lysis Buffer (e.g., 1% Triton X-100 in PBS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490-492 nm[6][9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for a specified period (e.g., 24, 48, or 72 hours). Include wells for untreated controls (background LDH release) and a maximum LDH release control.
-
Maximum LDH Release Control: For the maximum release control wells, add 10 µL of Lysis Buffer 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction:
-
Prepare the reaction mixture according to the manufacturer's instructions (typically a mixture of assay buffer and substrate).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.[9]
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum Release Control Absorbance - Untreated Control Absorbance)] x 100
-
-
Visualizations
Caption: LDH reaction and its inhibition by this compound.
Caption: Workflow for the in vitro LDH enzyme inhibition assay.
Caption: Role of LDH in glycolysis and the effect of this compound.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. glpbio.com [glpbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate Concentration assay (LDH method) [protocols.io]
Application Note: (R)-GNE-140 Seahorse XF Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and LDHB, key enzymes in anaerobic glycolysis.[1][2] By targeting LDH, this compound disrupts the conversion of pyruvate to lactate, thereby impeding the "Warburg effect" observed in many cancer cells. This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic consequences of this compound treatment in live cells. The Seahorse XF technology enables the real-time, simultaneous measurement of the two major energy-producing pathways: glycolysis, measured as the extracellular acidification rate (ECAR), and mitochondrial respiration, measured as the oxygen consumption rate (OCR). This protocol is designed to elucidate the shift in cellular metabolism from glycolysis towards oxidative phosphorylation upon LDH inhibition by this compound.
Introduction
Cancer cells often exhibit a metabolic phenotype characterized by elevated glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH) is a critical enzyme in this process, catalyzing the conversion of pyruvate to lactate and regenerating NAD+ to sustain high glycolytic rates. This compound is a small molecule inhibitor targeting LDHA and LDHB with high potency, showing IC50 values of 3 nM and 5 nM, respectively.[1][2] Inhibition of LDH with this compound is expected to decrease lactate production and may force cancer cells to rely more on mitochondrial oxidative phosphorylation (OXPHOS) for their energy needs.[3] Understanding this metabolic reprogramming is crucial for evaluating the therapeutic potential of this compound.
The Agilent Seahorse XF Analyzer provides a powerful platform to dissect these metabolic changes. By monitoring OCR and ECAR, researchers can gain insights into the bioenergetic profile of cells and assess the impact of compounds like this compound on metabolic function. This application note details a protocol for a Seahorse XF assay to characterize the effects of this compound, including a suggested experimental workflow and data interpretation.
Signaling Pathway of this compound Action
This compound directly inhibits the enzymatic activity of LDHA and LDHB. This inhibition blocks the conversion of pyruvate to lactate. As a result, pyruvate is redirected into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This leads to a decrease in the glycolytic rate (measured as ECAR) and a potential compensatory increase in mitochondrial respiration (measured as OCR).
Caption: Signaling pathway of this compound action.
Experimental Protocol: Seahorse XF Glycolytic Rate Assay with this compound
This protocol is adapted from the Agilent Seahorse XF Glycolytic Rate Assay Kit protocol and is intended for use with a Seahorse XFe96 or XF96 Analyzer.
Materials:
-
This compound
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Sensor Cartridge
-
Agilent Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., XF RPMI, pH 7.4)
-
Supplements: L-glutamine, D-glucose, sodium pyruvate
-
Rotenone/Antimycin A (from Seahorse XF Glycolytic Rate Assay Kit)
-
2-Deoxy-D-glucose (2-DG) (from Seahorse XF Glycolytic Rate Assay Kit)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density (typically 20,000 - 80,000 cells per well).
-
Include background correction wells (A1, A12, H1, H12) with media but no cells.
-
Allow cells to adhere and grow in a 37°C, CO2 incubator overnight.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a 37°C non-CO2 incubator.
-
-
Preparation of Assay Medium and Compounds:
-
On the day of the assay, prepare the Seahorse XF Assay Medium by supplementing the base medium with L-glutamine, D-glucose, and sodium pyruvate to the desired final concentrations. Warm the medium to 37°C.
-
Prepare stock solutions of this compound, Rotenone/Antimycin A (Rot/AA), and 2-DG in the prepared assay medium at 10X the final desired concentration.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate.
-
Wash the cells once with 150-200 µL of warmed Seahorse XF Assay Medium.
-
Add 180 µL of fresh assay medium to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 30-60 minutes before the assay.
-
-
Loading the Sensor Cartridge:
-
Load the 10X compound stocks into the appropriate ports of the hydrated sensor cartridge. A typical injection strategy would be:
-
Port A: this compound (to assess its immediate effect on glycolysis and respiration).
-
Port B: Rotenone/Antimycin A (to inhibit mitochondrial respiration and measure compensatory glycolysis).
-
Port C: 2-Deoxy-D-glucose (to inhibit glycolysis and confirm the glycolytic nature of the ECAR).
-
Port D: Can be used for an additional compound or left empty.
-
-
-
Running the Seahorse XF Assay:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell plate.
-
Start the assay run using a pre-defined template in the Wave software. The assay protocol will consist of cycles of mixing, waiting, and measuring OCR and ECAR before and after each compound injection.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Seahorse XF assay.
Data Presentation
The quantitative data obtained from the Seahorse XF assay can be summarized in the following tables for clear comparison between control and this compound treated cells.
Table 1: Key Parameters of Mitochondrial Respiration (OCR, pmol/min)
| Treatment | Basal Respiration | ATP Production | Proton Leak | Maximal Respiration | Spare Respiratory Capacity |
| Vehicle Control | |||||
| This compound |
Table 2: Key Parameters of Glycolysis (ECAR, mpH/min)
| Treatment | Basal Glycolysis | Compensatory Glycolysis (post-Rot/AA) |
| Vehicle Control | ||
| This compound |
Expected Results and Interpretation
Upon injection of this compound, a decrease in ECAR is expected, reflecting the inhibition of glycolysis due to the blockade of lactate production. Concurrently, an increase in OCR may be observed as cells shift their metabolic reliance towards oxidative phosphorylation to meet their energy demands. The magnitude of these changes will depend on the cell type and its inherent metabolic plasticity. The subsequent injections of Rotenone/Antimycin A and 2-DG will help to further dissect the metabolic phenotype and confirm the on-target effects of this compound.
Conclusion
This application note provides a comprehensive protocol for utilizing the Seahorse XF Analyzer to study the metabolic effects of the LDH inhibitor this compound. By following this protocol, researchers can obtain valuable insights into the mechanism of action of this compound and its impact on cellular bioenergetics. This information is critical for the preclinical evaluation of this compound and for the development of novel cancer therapies targeting cellular metabolism.
References
Application Note: Measuring Lactate Production Following (R)-GNE-140 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-GNE-140 is a potent and selective small-molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), with IC50 values in the low nanomolar range.[1][2][3] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate, a process that also regenerates NAD+ to sustain high glycolytic rates.[4][5] Many cancer cells exhibit a metabolic phenotype known as the "Warburg Effect," characterized by elevated glucose uptake and lactate production, even in the presence of oxygen (aerobic glycolysis).[6][7][8] This metabolic reprogramming supports rapid cell proliferation and creates an acidic tumor microenvironment that promotes tumor progression and immune evasion.[7][9]
By inhibiting LDHA, this compound directly targets this metabolic vulnerability.[10] The expected mechanism of action involves the blockage of pyruvate-to-lactate conversion, leading to a decrease in lactate production and secretion.[10][11] Measuring lactate levels following treatment with this compound is therefore a critical step to confirm its on-target activity, evaluate its pharmacodynamic effects, and understand its therapeutic potential in preclinical models. These application notes provide detailed protocols for measuring lactate production in both in vitro and in vivo settings.
Mechanism of Action & Signaling Pathway
This compound inhibits LDHA, which disrupts the final step of aerobic glycolysis. This inhibition is expected to decrease intracellular and extracellular lactate levels, thereby counteracting the Warburg effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. LDHA Gene: Role in Cancer, Metabolism & More [learn.mapmygenome.in]
- 5. LDHA lactate dehydrogenase A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Revisiting the Warburg Effect with Focus on Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Warburg Effect, Lactate, and Nearly a Century of Trying to Cure Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactate in the tumour microenvironment: From immune modulation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 11. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-GNE-140 In Vivo Dosing in Mouse Models
(R)-GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) , an enzyme crucial for anaerobic glycolysis.[1][2] Its application in preclinical mouse models is pivotal for understanding its therapeutic potential in cancer and other metabolic diseases. These notes provide detailed protocols for the in vivo administration and dosing of this compound in mice.
Mechanism of Action
This compound primarily targets LDHA, which catalyzes the conversion of pyruvate to lactate, a key step in the Warburg effect observed in many cancer cells.[3] By inhibiting LDHA, this compound disrupts glycolytic flux, leading to reduced lactate production and ATP generation.[4][5] This can result in cytostasis or apoptosis in cancer cells that are highly dependent on glycolysis.[6] In some contexts, inhibition of LDHA by this compound can lead to a metabolic shift towards oxidative phosphorylation.[5][6]
Quantitative Data Summary
The following tables summarize the reported in vivo dosing and pharmacokinetic parameters for this compound in mouse models.
Table 1: In Vivo Dosing Regimens for this compound in Mice
| Mouse Model | Administration Route | Dose | Vehicle | Reference(s) |
| CD-1 mice | Intravenous (IV) | 1.0 mg/kg | Not specified | [1] |
| CD-1 mice | Oral (PO) | 5, 50, 100, 200 mg/kg | Not specified | [1][2] |
| Glioma models | Subcutaneous (s.c.) Alzet pump | 100 mg/kg/day for 7 days | 100% DMSO | [7][8] |
| B16F10 melanoma | Intratumoral (i.t.) | 50 mg/kg daily for 7 days | 5% DMSO + 5% Kolliphor HS15 in saline | [4] |
| MIA PaCa-2 xenograft | Not specified | Up to 400 mg/kg | Not specified | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route | Dose | Reference(s) |
| Bioavailability | High | Oral (PO) | 5 mg/kg | [1][2] |
| Exposure | Increases with higher oral doses (50-200 mg/kg) | Oral (PO) | 50-200 mg/kg | [1][2] |
| General Assessment | Relatively poor pharmacokinetics have been noted | Not applicable | N/A | [3] |
Experimental Protocols
Preparation of Dosing Solutions
The solubility of this compound necessitates specific formulations for in vivo delivery. It is recommended to prepare working solutions fresh daily.[2]
-
Formulation for Oral (PO) or Intraperitoneal (IP) Administration: [1][2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a 2.5 mg/mL solution.
-
-
Formulation for Subcutaneous (s.c.) Alzet Pump Delivery: [8]
-
Dissolve 18 mg of this compound in 100 µL of 100% DMSO.
-
Load the solution into an Alzet pump (e.g., Model 1007D) for continuous delivery.
-
-
Formulation for Intratumoral (i.t.) Injection: [4]
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a vehicle of 5% DMSO and 5% Kolliphor HS15 in saline to the desired final concentration.
-
Administration Routes
The choice of administration route depends on the experimental design and therapeutic goal.
-
Oral Gavage (PO):
-
Intravenous Injection (IV):
-
Subcutaneous (s.c.) Implantation of an Alzet Pump:
-
Purpose: To provide continuous and consistent systemic delivery of the compound over an extended period.
-
Procedure: Surgically implant the pre-filled Alzet pump subcutaneously on the back of the mouse, following the manufacturer's instructions and approved institutional protocols.[8]
-
-
Intratumoral Injection (i.t.):
-
Purpose: To deliver a high concentration of the drug directly to the tumor site, minimizing systemic exposure.
-
Procedure: Using a fine-gauge needle (e.g., 28-30 gauge), inject the dosing solution directly into the established tumor mass.
-
Efficacy in Mouse Models
This compound has shown varied efficacy depending on the tumor model and administration route.
-
Glioma Models: Continuous subcutaneous administration via an Alzet pump resulted in decreased LDH activity in red blood cells, indicating systemic target engagement.[7]
-
Melanoma Models: Intratumoral injection of this compound in a B16F10 melanoma model led to significant inhibition of tumor growth and a reduction in lactate production.[4] This was associated with an enhanced anti-tumor immune response.[4]
-
Pancreatic Cancer Models: Despite its in vitro potency, this compound did not demonstrate anti-tumor activity in a MIA PaCa-2 xenograft model, even at high doses.[4] This highlights the importance of the tumor's metabolic phenotype, as cells utilizing oxidative phosphorylation may be inherently resistant.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]
- 6. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and Drug Inhibition of LDH-A: Effects on Murine Gliomas [mdpi.com]
- 8. Genetic and Drug Inhibition of LDH-A: Effects on Murine Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cea.unizar.es [cea.unizar.es]
Application Notes: Determining Cell Viability and Proliferation Following (R)-GNE-140 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for assessing cell viability and proliferation in response to treatment with (R)-GNE-140, a potent dual inhibitor of lactate dehydrogenase A (LDHA) and B (LDHB). These guidelines are intended for researchers in oncology and metabolic diseases to evaluate the cytotoxic and cytostatic effects of inhibiting glycolysis. The protocols cover experimental design, execution, and data interpretation for standard cell viability assays.
Mechanism of Action of this compound
This compound is a highly potent small molecule inhibitor of lactate dehydrogenase (LDH) enzymes, specifically targeting the LDHA and LDHB isoforms with high affinity.[1][2][3] LDHA is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate, which regenerates NAD+ required for sustained glycolytic flux. Many cancer cells exhibit a heavy reliance on glycolysis for energy production, even in the presence of oxygen (the Warburg effect).[4][5]
By inhibiting LDHA, this compound blocks lactate production, disrupts the NAD+/NADH balance, and impedes the primary metabolic pathway in highly glycolytic cancer cells.[5][6] This metabolic disruption can lead to reduced ATP production, increased oxidative stress, and ultimately, cell death or growth arrest.[6][7]
Caption: Mechanism of this compound action on the glycolytic pathway.
Signaling Pathways and Resistance
The metabolic stress induced by this compound can influence multiple signaling pathways. Studies using the racemic mixture, GNE-140, have shown that LDH inhibition can block the activation of p38 MAPK and Akt signaling pathways.[8] However, cancer cells can develop resistance to LDHA inhibitors. Acquired resistance to this compound has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a metabolic shift towards oxidative phosphorylation (OXPHOS) to compensate for the glycolytic blockade.[7][9] This highlights the metabolic plasticity of tumor cells and suggests that combining this compound with OXPHOS inhibitors may be a more effective therapeutic strategy.[7][9]
Caption: Cellular signaling and resistance pathways related to this compound.
Quantitative Data Summary
This compound exhibits high potency at both the biochemical and cellular levels. Its activity is dependent on the metabolic profile of the cell line.
Table 1: Biochemical Potency of this compound
| Target Enzyme | IC50 (Half-maximal inhibitory concentration) | References |
|---|---|---|
| LDHA | 3 nM | [1][2][7][10] |
| LDHB | 5 nM |[1][2][7][10] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line / Context | Description | IC50 / IG50 (Half-maximal growth inhibition) | References |
|---|---|---|---|
| Panel of 347 Cancer Cell Lines (37 sensitive) | Broad cancer cell line screening | < 5 µM | [1][2][10] |
| Chondrosarcoma cells | Cancer cells with IDH1 mutations | 0.8 µM | [2][10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.51 µM (IG50) | [5] |
| MIA PaCa-2 | Human Pancreatic Cancer | Sub-micromolar potency |[2][7] |
Experimental Protocols
Stock Solution Preparation
Proper preparation of the inhibitor stock solution is critical for reproducible results.
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Sonication may be required to fully dissolve the compound.[10]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 6 months or -80°C for up to one year.[1]
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Protocol: Cell Viability/Proliferation Assay (MTT-Based)
This protocol describes a colorimetric assay to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells, which reflects the number of viable cells.
Caption: General workflow for an MTT-based cell viability assay.
Materials:
-
Selected cancer cell line and appropriate complete culture medium.
-
96-well flat-bottom cell culture plates.
-
This compound stock solution (10 mM in DMSO).
-
MTT reagent (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A typical concentration range for initial screening is 0.01 µM to 50 µM. Also prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).
-
Treatment: Remove the seeding medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and the compound's expected mechanism (e.g., 48 to 72 hours). Cell death from this compound may take over 48 hours to become apparent.[7]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of blank (medium only) wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Protocol: Lactate Production Assay
This assay directly measures the biochemical effect of this compound by quantifying the amount of lactate secreted by cells into the culture medium.
Materials:
-
Cells seeded and treated with this compound as described in the viability assay.
-
Commercial lactate assay kit (colorimetric or fluorometric).
-
96-well assay plate (as required by the kit).
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound in a 96-well plate as described in steps 1-3 of the viability protocol. A shorter incubation time (e.g., 6-24 hours) is often sufficient to observe changes in lactate production.[11]
-
Sample Collection: After the treatment period, carefully collect 20-50 µL of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
Lactate Measurement: Perform the lactate measurement on the collected supernatants according to the manufacturer's instructions for the chosen assay kit.[8] This typically involves preparing a standard curve with known lactate concentrations and mixing the supernatant with a reaction reagent that produces a detectable signal.
-
Data Analysis:
-
Use the standard curve to calculate the lactate concentration in each sample.
-
Normalize the lactate concentration to the number of cells or total protein content in the corresponding well to account for differences in cell number due to cytotoxicity.
-
Calculate the percent inhibition of lactate production relative to vehicle-treated cells and determine the EC50 (half-maximal effective concentration).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medkoo.com [medkoo.com]
- 8. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 11. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of LDHA Expression Following (R)-GNE-140 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA), and to a lesser extent, Lactate Dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively[1][2][3][4]. LDHA is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is upregulated and plays a crucial role in maintaining the NAD+ pool necessary for sustained glycolysis. Inhibition of LDHA by this compound disrupts this metabolic pathway, leading to reduced lactate production and anti-proliferative effects in various cancer cell lines[2][5].
These application notes provide a comprehensive protocol for assessing the expression of LDHA in cultured cells following treatment with this compound using Western blot analysis. This technique is fundamental to understanding the cellular response to LDHA inhibition, including potential feedback mechanisms or changes in protein expression that may contribute to drug efficacy or resistance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot analysis.
Caption: Targeted metabolic pathway of this compound.
Caption: Western blot experimental workflow.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference(s) |
| LDHA IC50 | 3 nM | [1][2][3][4] |
| LDHB IC50 | 5 nM | [1][2][3][4] |
| Cell Proliferation Inhibition (MiaPaca2) | Submicromolar | [2] |
| Cell Proliferation Inhibition (IDH1-mutant Chondrosarcoma) | 0.8 µM | [2] |
Table 2: Example Treatment Conditions for Western Blot Analysis
| Cell Line | This compound Concentration | Treatment Duration | Expected Outcome on Lactate Production |
| MDA-MB-231 (Breast Cancer) | 30-120 µM | 24-72 hours | Inhibition |
| pII (Breast Cancer) | 200-300 µM | 24-96 hours | Inhibition |
| NCI-237UTSW (Lung Cancer) | 1-10 µM | 72 hours | Inhibition |
| MiaPaca2 (Pancreatic Cancer) | 10 µM | 48-72 hours | Growth Arrest |
Note: Optimal concentrations and treatment times should be determined empirically for each cell line.
Experimental Protocols
Materials and Reagents
-
Cell Line: e.g., MDA-MB-231, MiaPaca2, or other cell line of interest.
-
This compound: Prepare stock solutions in DMSO. Store at -20°C or -80°C[1].
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI, DMEM) with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin[2].
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris)
-
Running Buffer (e.g., MOPS or MES)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% w/v non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).
-
Primary Antibody: Rabbit anti-LDHA polyclonal antibody (e.g., Cell Signaling Technology #2012)[6][7].
-
Loading Control Antibody: e.g., anti-β-actin, anti-GAPDH, or anti-β-tubulin.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate
-
Imaging System
Protocol
1. Cell Culture and Treatment with this compound
-
Seed the chosen cell line in 6-well plates at an optimal density to reach 70-80% confluency at the time of harvest[2].
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM) or a vehicle control (DMSO). The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-LDHA antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle shaking[7].
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the LDHA band intensity to the corresponding loading control band intensity.
Expected Results and Interpretation
Treatment with this compound is expected to inhibit LDHA activity, leading to a decrease in lactate production[5][8]. The effect on total LDHA protein expression can vary. While the primary mechanism of this compound is enzymatic inhibition, it is important to assess if the treatment leads to compensatory changes in LDHA protein levels. In some contexts, inhibition of an enzyme can lead to feedback mechanisms that alter its expression.
Furthermore, resistance to LDHA inhibitors can arise through mechanisms such as the upregulation of LDHB[9]. Therefore, performing Western blot analysis for LDHB in parallel may provide valuable insights into potential resistance mechanisms. A decrease in cell proliferation is also an expected outcome in sensitive cell lines[2][5][10].
By following this detailed protocol, researchers can reliably assess the impact of this compound on LDHA expression, contributing to a deeper understanding of its mechanism of action and the cellular responses it elicits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDHA Antibody | Cell Signaling Technology [cellsignal.com]
- 7. LDHA Antibody (#2012) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-GNE-140 for Studying Metabolic Flux
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation (the Warburg effect).[3] Inhibition of LDHA with this compound disrupts this metabolic pathway, leading to decreased lactate production, altered cellular energetics, and in many cases, reduced cancer cell proliferation.[4][5] These characteristics make this compound a valuable tool for studying metabolic flux and investigating the therapeutic potential of targeting glycolysis in cancer and other diseases with altered metabolism.
This document provides detailed application notes and protocols for the use of this compound in studying metabolic flux, including its mechanism of action, key experimental data, and methodologies for relevant assays.
Mechanism of Action
This compound is a competitive inhibitor of both the substrate (pyruvate) and cofactor (NADH) binding sites of LDHA and LDHB. By blocking the active site, it prevents the conversion of pyruvate to lactate, leading to a buildup of pyruvate and a decrease in the regeneration of NAD+ from NADH. This disruption in the NAD+/NADH ratio can have significant downstream effects on cellular metabolism, including a shift from glycolysis to oxidative phosphorylation (OXPHOS) in some cancer cells.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| LDHA | 3 | [1] |
| LDHB | 5 | [1] |
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chondrosarcoma (with IDH1 mutation) | Bone Cancer | 0.8 | [1] |
| A375 | Melanoma | 1.5 ± 0.2 | [4] |
| CAL51 | Breast Cancer | 3.2 ± 0.5 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | 4.5 ± 0.8 | [4] |
| B16F10 | Melanoma (murine) | 2.8 ± 0.4 | [4] |
| EMT6 | Breast Cancer (murine) | 5.1 ± 0.9 | [4] |
| Panc02 | Pancreatic Cancer (murine) | 6.3 ± 1.1 | [4] |
| pII | Breast Cancer | Proliferation inhibited at 200-300 µM | [5] |
| YS1.2 | Breast Cancer | Proliferation inhibited at 100-300 µM | [5] |
| MCF10A | Normal Breast Epithelial | Proliferation inhibited at 100-300 µM | [5] |
Effects of this compound on Lactate Production
| Cell Line | Cancer Type | IC50 for Lactate Production (µM) | Reference |
| A375 | Melanoma | Comparable potency to ML-05 | [4] |
| CAL51 | Breast Cancer | Comparable potency to ML-05 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | Comparable potency to ML-05 | [4] |
| B16F10 | Melanoma (murine) | Comparable potency to ML-05 | [4] |
| EMT6 | Breast Cancer (murine) | Comparable potency to ML-05 | [4] |
| Panc02 | Pancreatic Cancer (murine) | Comparable potency to ML-05 | [4] |
| pII | Breast Cancer | Reduced at 200-300 µM | [5] |
Signaling Pathways and Experimental Workflows
Glycolysis and the Point of Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (R)-GNE-140 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and LDHB, in three-dimensional (3D) spheroid cell culture models. The following sections detail the mechanism of action, quantitative data, and detailed experimental protocols to facilitate the investigation of this compound's effects on tumor spheroids.
Introduction
This compound is a highly selective and potent small molecule inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, LDHB.[1][2] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells (the Warburg effect).[3][4] Inhibition of LDHA by this compound disrupts this metabolic pathway, leading to decreased lactate production, increased oxidative stress, and ultimately, the inhibition of proliferation and induction of apoptosis in glycolysis-dependent cancer cells.[5][6] Three-dimensional spheroid cultures offer a more physiologically relevant model compared to traditional 2D cell culture by mimicking the tumor microenvironment, including nutrient and oxygen gradients.[7] This makes them an ideal platform for evaluating the efficacy of metabolic inhibitors like this compound.
Mechanism of Action
This compound functions by competitively inhibiting the activity of LDHA and LDHB. This inhibition blocks the conversion of pyruvate to lactate, leading to a buildup of pyruvate and a decrease in intracellular and extracellular lactate levels.[6] The reduction in lactate production disrupts the cancer cells' ability to maintain a high rate of glycolysis, leading to a cascade of downstream effects. These include a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of cell cycle arrest and apoptosis.[5][8] The inhibition of LDHA can also affect various signaling pathways involved in cell survival and proliferation, such as the p38 MAPK, ERK1/2, and AKT pathways.
Data Presentation
The following tables summarize the available quantitative data for this compound and other relevant LDHA inhibitors. Note that most of the available data is from 2D cell culture assays, and optimization will be required for 3D spheroid models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type |
| LDHA | 3 | - | Cell-free enzymatic assay |
| LDHB | 5 | - | Cell-free enzymatic assay |
| MiaPaCa-2 | 670 | Pancreatic Cancer | Lactate Production |
| Chondrosarcoma (IDH1 mutant) | 800 | Bone Cancer | Proliferation |
Data compiled from multiple sources.[1][2]
Table 2: Proliferation Inhibition of this compound in Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | IC50 (µM) |
| MiaPaCa-2 | Pancreatic | Submicromolar |
| A broad panel of 37 cancer cell lines | Various | < 5 |
This compound inhibits proliferation in 37 of 347 cancer cell lines tested at a potency cut off of 5 μM.[2]
Experimental Protocols
The following are detailed protocols for the generation of 3D spheroids, treatment with this compound, and subsequent analysis. These protocols are a starting point and should be optimized for your specific cell line and experimental goals.
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This method is suitable for forming single, uniform spheroids.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (100 mm)
-
Micropipettes and sterile tips
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Adjust the cell concentration to 1 x 10^5 cells/mL.
-
Dispense 20 µL droplets of the cell suspension onto the inside of a 100 mm petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber.
-
Carefully invert the lid and place it on the bottom dish.
-
Incubate at 37°C in a 5% CO2 incubator for 2-5 days, or until spheroids have formed.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Low-adhesion multi-well plates (e.g., 96-well)
Procedure:
-
Gently transfer the formed spheroids from the petri dish lid to a low-adhesion 96-well plate (one spheroid per well) containing 100 µL of fresh complete medium.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted this compound or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Spheroid Viability and Size Analysis
A. Spheroid Size Measurement (Brightfield Imaging)
-
Image the spheroids at various time points using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
Plot the change in spheroid volume over time for each treatment condition.
B. Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures the ATP level, which is an indicator of cell viability.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (Promega)
-
Luminometer
Procedure:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the results to the vehicle control to determine the percentage of viable cells.
Protocol 4: Lactate Measurement Assay
This assay quantifies the amount of lactate released into the culture medium, providing a direct measure of LDHA activity.
Materials:
-
Culture medium from treated spheroids
-
Lactate Assay Kit (e.g., from Sigma-Aldrich, Abcam)
-
Microplate reader
Procedure:
-
At the end of the treatment period, carefully collect a sample of the culture medium from each well.
-
Follow the manufacturer's instructions for the chosen lactate assay kit.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration based on the standard curve.
-
Normalize the lactate concentration to the total protein content or cell number (if determined separately) to account for differences in spheroid size.
Mandatory Visualizations
Caption: this compound inhibits LDHA, leading to downstream effects.
Caption: Workflow for assessing this compound in 3D spheroids.
References
- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Drug Efficacy–The Response of Spheroids to a Drug | Evident Scientific [evidentscientific.com]
- 6. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (R)-GNE-140
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB) with IC50 values in the low nanomolar range.[1][2] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the "Warburg effect." By inhibiting LDHA and LDHB, this compound disrupts cancer cell metabolism, leading to a reduction in cell proliferation, induction of cell cycle arrest, and apoptosis in various cancer cell lines.[3][4] These characteristics make this compound a promising therapeutic candidate for the treatment of cancers that are highly dependent on glycolysis.
Flow cytometry is an indispensable tool for the quantitative analysis of cellular responses to therapeutic agents like this compound. This technique allows for the precise measurement of apoptosis, cell cycle distribution, and the expression of specific protein markers on a single-cell basis. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, enabling researchers to effectively evaluate its biological effects.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting LDHA and LDHB, leading to a cascade of downstream cellular events. The inhibition of lactate production disrupts the tumor microenvironment and intracellular pH. This metabolic reprogramming can induce cell cycle arrest and trigger apoptosis through various signaling pathways.
Caption: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its racemic mixture on cell viability, apoptosis, and cell cycle distribution in various cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chondrosarcoma (with IDH1 mutation) | Bone Cancer | 0.8 | [2] |
| MiaPaca2 | Pancreatic Cancer | Submicromolar | [5] |
| Various Cancer Cell Lines (37 of 347) | Multiple | < 5 | [5][6] |
Table 2: Effect of GNE-140 (racemic) on Apoptosis in Alveolar Bone Marrow Mesenchymal Cells (ABMMCs)
Data derived from graphical representation in the cited literature and are approximate.
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) | Reference |
| Control (DMSO) | - | ~2.5 | ~1.5 | ~4.0 | [7] |
| GNE-140 | 10 µM | ~8.0 | ~3.0 | ~11.0 | [7] |
Table 3: Effect of GNE-140 (racemic) on Cell Cycle Distribution in Alveolar Bone Marrow Mesenchymal Cells (ABMMCs)
Data derived from graphical representation in the cited literature and are approximate.
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (DMSO) | - | ~65 | ~25 | ~10 | [7] |
| GNE-140 | 10 µM | ~75 | ~15 | ~10 | [7] |
Experimental Protocols
The following are detailed protocols for the flow cytometry analysis of cells treated with this compound.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound by staining for externalized phosphatidylserine (Annexin V) and loss of membrane integrity (PI).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Acquire a minimum of 10,000 events per sample. Use appropriate compensation controls for multi-color analysis.
Data Analysis:
-
Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic/necrotic cells
-
Quadrant 3 (Q3 - Annexin V-/PI-): Live cells
-
Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound based on their DNA content.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% Ethanol
-
PI Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire a minimum of 20,000 events per sample. Use a low flow rate for better resolution.
Data Analysis:
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Discussion
The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize flow cytometry for the analysis of cellular responses to the LDHA/B inhibitor, this compound. The provided protocols for apoptosis and cell cycle analysis are robust and can be adapted to various cell lines and experimental conditions.
The quantitative data, although in some cases derived from studies using the racemic mixture, clearly indicate that inhibition of LDHA/B by GNE-140 induces apoptosis and causes cell cycle arrest. The signaling pathway diagram illustrates the central mechanism of action, which involves the disruption of glycolysis, leading to metabolic stress and the activation of downstream pathways that control cell fate.
For optimal results, it is crucial to carefully titrate the concentration of this compound and the treatment duration for each specific cell line. Additionally, appropriate controls, including vehicle-treated and unstained cells, are essential for accurate data interpretation. By following these detailed protocols and considering the provided information, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-GNE-140 Formulation and Intraperitoneal Injection
These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and LDHB. This document is intended for researchers, scientists, and drug development professionals working with this compound in a preclinical setting.
Introduction
This compound is a selective and potent small molecule inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1] It serves as a valuable tool for investigating the role of glycolysis and lactate metabolism in various pathological conditions, particularly in cancer biology. Due to its mechanism of action, this compound can induce metabolic stress in highly glycolytic cells. Proper formulation and administration are critical for achieving desired in vivo exposure and reliable experimental outcomes.
Mechanism of Action
This compound targets the NAD+ binding site of LDHA and LDHB, competitively inhibiting the conversion of pyruvate to lactate. This blockade of the terminal step of glycolysis leads to a decrease in lactate production and can disrupt the metabolic homeostasis of cancer cells that rely on the Warburg effect. Inhibition of LDHA can lead to an increase in reactive oxygen species (ROS) and has been shown to suppress tumor growth in preclinical models.[2]
Signaling Pathway
Inhibition of LDHA by this compound disrupts the normal glycolytic pathway. In some cancer cells, acquired resistance to this compound can emerge through the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a metabolic shift towards oxidative phosphorylation (OXPHOS).[3][2]
References
Troubleshooting & Optimization
Navigating (R)-GNE-140 Formulation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of (R)-GNE-140, a potent lactate dehydrogenase A (LDHA) inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use in various experimental settings.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise when working with this compound, offering practical solutions and preventative measures.
Q1: My this compound powder is not dissolving in my desired aqueous buffer (e.g., PBS, saline). What should I do?
This compound has very low aqueous solubility. [1] Direct dissolution in aqueous buffers is not recommended and will likely result in an insoluble suspension. To achieve a clear solution for in vitro or in vivo studies, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your experimental medium or use a specific formulation.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue with poorly soluble compounds. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment, if your experimental design allows.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Cremophor EL, in the final formulation can help to maintain the compound's solubility in aqueous solutions.[2]
-
Optimize the Co-solvent System: For in vivo studies, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3][4] The organic solvents help to keep the compound in solution when introduced to an aqueous environment.
-
Final DMSO Concentration: When preparing dilutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[4]
Q3: I am observing precipitation or phase separation in my formulation even after following a recommended protocol. What steps can I take?
If you encounter precipitation despite using a recommended formulation, consider the following troubleshooting steps:
-
Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C or 50°C) can aid in dissolution.[1][3]
-
Sonication: Using an ultrasonic bath can help to break down aggregates and improve solubilization.[2][3][4][5]
-
Sequential Addition of Solvents: When preparing complex formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[2][4]
-
Fresh Solvents: Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of compounds.[3][5][6]
Q4: Can I prepare a large batch of this compound solution and store it for future use?
Stock solutions of this compound in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to one year.[2][5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4] Formulations containing aqueous components should generally be prepared fresh before each experiment.
Q5: Are there alternative formulation strategies for in vivo studies if the standard co-solvent systems are not suitable for my model?
Yes, alternative delivery vehicles can be employed:
-
Cyclodextrins: Encapsulating this compound in a cyclodextrin, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can enhance its aqueous solubility.[2]
-
Lipid-Based Formulations: For oral administration, formulating this compound in corn oil is another viable option.[2][3]
-
Solid Dispersions: For preclinical development, more advanced techniques like creating solid dispersions with hydrophilic polymers (e.g., PEG, PVP, HPMC) can significantly improve dissolution rates and bioavailability.[7][8]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations as reported by different suppliers.
| Solvent/Formulation | Concentration | Observation | Source(s) |
| DMSO | ≥ 14.29 mg/mL (28.63 mM) | Clear solution | [6] |
| DMSO | 30 mg/mL (60.11 mM) | - | [3] |
| DMSO | 20 mg/mL (40.08 mM) | Requires sonication | [5] |
| DMSO | 9.38 mg/mL (18.79 mM) | Sonication recommended | [4] |
| Methanol | Soluble | - | [9] |
| Water | < 0.1 mg/mL | Insoluble | [1] |
| Ethanol | Insoluble | - | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.01 mM) | Clear solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.01 mM) | Suspended solution; requires sonication | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.01 mM) | Clear solution | [2] |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo applications.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 499.04 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Formulation for In Vivo Oral Administration (Co-solvent System)
This protocol yields a clear solution at a concentration of ≥ 2.5 mg/mL.[2]
-
Initial Dissolution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Sequential Addition:
-
To prepare 1 mL of the final formulation, start with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Finally, add 450 µL of saline and mix to obtain a homogeneous solution.
-
-
Administration: Use the freshly prepared formulation for animal dosing.
Protocol 3: Formulation for In Vivo Administration (Cyclodextrin-based)
This protocol yields a 2.5 mg/mL suspension that may require sonication.[2]
-
Initial Dissolution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Dilution: To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Homogenization: Mix thoroughly. Sonication may be necessary to achieve a uniform suspension.
-
Administration: Administer the freshly prepared suspension.
Visualized Workflows
The following diagrams illustrate key processes related to handling this compound.
Caption: Inhibition of LDHA by this compound blocks the conversion of pyruvate to lactate.
Caption: A logical workflow for addressing solubility challenges with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. caymanchem.com [caymanchem.com]
(R)-GNE-140 stability in DMSO and culture media
Welcome to the technical support center for (R)-GNE-140. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in common experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this potent lactate dehydrogenase (LDH) inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] The solubility in DMSO is reported to be ≥ 50 mg/mL.[2] To avoid issues with solubility, it is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1] For preparation, dissolve the powdered this compound in DMSO to your desired stock concentration, for example, 10 mM. Ensure complete dissolution by vortexing. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[2]
Q2: How should I store stock solutions of this compound?
A2: Proper storage of this compound stock solutions is critical to maintain its activity. For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to six months.[2] The powdered form of this compound is stable for at least three years when stored at -20°C.[1]
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
Q4: How does this compound inhibit its target and what is the downstream signaling pathway?
A4: this compound is a potent inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively.[2] LDHA and LDHB are key enzymes in the final step of anaerobic glycolysis, where they catalyze the conversion of pyruvate to lactate, regenerating NAD+ from NADH. By inhibiting LDHA and LDHB, this compound blocks this conversion, leading to a decrease in lactate production and an accumulation of pyruvate. This disrupts the metabolic balance in highly glycolytic cells, such as many cancer cells, leading to reduced proliferation.[2][5] In some contexts, acquired resistance to this compound has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Off-target effects of (R)-GNE-140 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-GNE-140 in cancer cell research. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2][3][4] It functions by targeting the active site of these enzymes, which are crucial for the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. By inhibiting LDH, this compound disrupts the metabolic processes that many cancer cells rely on for proliferation and survival.[5]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data documenting significant off-target effects for this compound, and the compound is generally reported to be highly selective. One study screened this compound against a panel of 301 kinases and found no significant inhibition (IC50 > 1 µM). The same study reported weak inhibition of malate dehydrogenases MDH1/2 (IC50 > 10 µM). Another long-term study using LDHA/B double-knockout (DKO) cells concluded a lack of off-target effects at a concentration of 10 µM.[3]
Q3: My cancer cell line is not responding to this compound treatment. What could be the reason?
Lack of response to this compound can be attributed to the metabolic phenotype of the cancer cells.
-
Oxidative Phosphorylation (OXPHOS) Dependency: Cancer cells that primarily rely on OXPHOS for energy production rather than glycolysis are often inherently resistant to LDHA/B inhibition.[3][6]
-
Acquired Resistance: Prolonged treatment with this compound can lead to acquired resistance. This has been shown to be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in OXPHOS.[3][6]
-
Upregulation of LDHB: Overexpression of LDHB has been identified as a mechanism of resistance to this compound and other LDH inhibitors.[7]
Q4: How can I determine if the observed effects in my experiment are on-target?
To confirm that the observed cellular effects are due to the inhibition of LDHA/B, consider the following control experiments:
-
LDHA/B Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA to generate cell lines with reduced or eliminated expression of LDHA and/or LDHB. These cells should exhibit a phenotype similar to that of wild-type cells treated with this compound and should show reduced sensitivity to the compound.[3]
-
Metabolite Analysis: Measure the levels of intracellular pyruvate and extracellular lactate after treatment. On-target activity of this compound should lead to an increase in pyruvate and a decrease in lactate levels.[5]
-
Rescue Experiments: In some contexts, supplementing the media with downstream metabolites might rescue the cells from the effects of LDHA/B inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for cell viability assays.
-
Possible Cause: Cell seeding density can significantly impact the metabolic state of the cells and their sensitivity to metabolic inhibitors.
-
Troubleshooting Step: Optimize cell seeding density to ensure cells are in the exponential growth phase and approximately 75-80% confluent at the end of the assay.[1]
-
-
Possible Cause: Assay duration may not be sufficient to observe cytotoxic effects.
-
Possible Cause: Variability in compound preparation.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and ensure complete solubilization. Store stock solutions at -20°C or -80°C for long-term stability.[2]
-
Issue 2: Unexpected phenotypic changes not readily explained by LDHA/B inhibition.
-
Possible Cause: Although this compound is highly selective, undocumented off-target effects in specific cell lines or experimental conditions cannot be entirely ruled out.
-
Troubleshooting Step 1: Orthogonal Inhibition: Use a structurally different LDHA/B inhibitor to see if the same phenotype is reproduced. This can help distinguish between on-target effects and compound-specific off-target effects.
-
Troubleshooting Step 2: Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is engaging with LDHA/B in your cells at the concentrations used.
-
Troubleshooting Step 3: Proteomic or Kinome Profiling: For in-depth investigation, consider performing unbiased proteomics or kinome-wide activity screens to identify other potential protein interactions or inhibited kinases in your specific cellular context.
-
Quantitative Data Summary
| Target | This compound IC50 | Cell Line / Assay Condition |
| LDHA | 3 nM | Biochemical Assay |
| LDHB | 5 nM | Biochemical Assay |
| LDHC | 5 nM | Biochemical Assay |
| Malate Dehydrogenase 1/2 (MDH1/2) | >10 µM | Biochemical Assay |
| 301 Kinase Panel | >1 µM | Biochemical Assay |
| Cellular Proliferation | IC50 / EC50 | Cell Line |
| Chondrosarcoma (with IDH1 mutation) | 0.8 µM | Not specified |
| MIA PaCa-2 (Pancreatic) | Submicromolar | MIA PaCa-2 |
| A549 (Lung) | 0.36 µM | A549 |
Experimental Protocols
1. Cell Viability Assay
-
Cell Plating: Seed cells in 384-well plates at a pre-determined optimal density in RPMI medium supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[1]
-
Compound Treatment: The following day, treat cells with a 6-point dose titration of this compound.
-
Incubation: Incubate the plates for 72 hours.[1]
-
Viability Assessment: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.[1]
-
Data Analysis: Calculate absolute IC50 values using a four-parameter logistic curve fit.[1]
2. Intracellular Metabolite Extraction and Analysis
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 4 hours).[7]
-
Metabolite Extraction:
-
Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify levels of pyruvate, lactate, and other relevant metabolites.[7]
Visualizations
Caption: On-target signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for testing this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 5. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (R)-GNE-140 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-GNE-140 in in vitro studies. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key data summaries to facilitate the effective application of this potent lactate dehydrogenase (LDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1][2][3] It functions by targeting the enzymatic activity of LDH, a critical enzyme in the glycolytic pathway responsible for the conversion of pyruvate to lactate.[4][5] This inhibition disrupts the metabolic processes in cancer cells that heavily rely on glycolysis for energy production, often referred to as the "Warburg effect".[5][6]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound is cell-line dependent. However, a general starting point for in vitro proliferation assays is a dose-titration scheme. Many studies have shown efficacy in the nanomolar to low micromolar range. For instance, this compound has demonstrated inhibitory effects on various cancer cell lines at a potency cutoff of 5 µM.[1][7] In specific cell lines like IDH1-mutated chondrosarcoma, the IC50 has been reported to be as low as 0.8 µM.[1][7] A 6-point dose titration is often employed to determine the precise IC50 value for a specific cell line.[7]
Q3: How does this compound affect cellular signaling pathways?
Inhibition of LDHA by this compound can lead to significant alterations in cellular metabolism and signaling. In some pancreatic cancer cell lines, resistance to this compound has been associated with the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation (OXPHOS).[3] Additionally, studies in breast cancer cells have shown that GNE-140 can influence the phosphorylation of key signaling proteins such as p38 MAPK and Akt.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Potency or Lack of Cellular Response | 1. Suboptimal concentration. 2. Cell line insensitivity. 3. Compound degradation. 4. Acquired resistance. | 1. Perform a dose-response curve (e.g., 6-point titration) to determine the optimal IC50 for your specific cell line. 2. Pancreatic cell lines that primarily use OXPHOS may be inherently resistant. Consider co-treatment with an OXPHOS inhibitor like phenformin.[3] 3. Prepare fresh stock solutions and store them properly at -80°C for long-term storage (up to 1 year) or -20°C for shorter periods (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[8] 4. Investigate potential resistance mechanisms, such as the upregulation of LDHB or activation of compensatory metabolic pathways like OXPHOS.[3][9] |
| Compound Precipitation in Media | 1. Poor solubility. 2. Incorrect solvent usage. | 1. This compound is soluble in DMSO.[8] Prepare a concentrated stock solution in DMSO. For in vivo formulations, co-solvents like PEG300 and Tween-80 can be used.[1] 2. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] If precipitation occurs, sonication may aid dissolution.[1] |
| Inconsistent Results Between Experiments | 1. Variability in cell seeding density. 2. Differences in incubation time. 3. Inconsistent compound preparation. | 1. Optimize and standardize cell seeding density to achieve 75-80% confluency by the end of the assay.[7] 2. A 72-hour incubation period is commonly used for cell viability assays.[7] Maintain consistent incubation times across all experiments. 3. Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line Type | Specific Cell Line | Reported IC50 / Effective Concentration | Reference |
| Chondrosarcoma (IDH1 mutant) | JJ012, HT-1080 | 0.8 µM | [7] |
| Pancreatic Cancer | MIA PaCa-2 | Submicromolar potency | [7] |
| Broad Cancer Cell Panel | 37 of 347 cell lines | Inhibition at 5 µM | [1][7] |
| Breast Cancer | MDA-MB-231 | 30-120 µM (inhibited glucose use) | [6] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| LDHA | Cell-free assay | 3 nM | [1][7] |
| LDHB | Cell-free assay | 5 nM | [1][7] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay using CellTiter-Glo®
This protocol outlines the key steps for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions to create a 6-point dose titration scheme.
-
The following day, treat the cells with the various concentrations of this compound.[7] Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.
-
-
Incubation:
-
Incubate the treated cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
-
Cell Viability Assessment:
-
Use the CellTiter-Glo® Luminescent Cell Viability Assay to measure cell viability according to the manufacturer's instructions.[7]
-
Record the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the absolute IC50 values using a four-parameter logistic curve fitting model.[7]
-
Visualizations
Caption: this compound inhibits LDHA/B, disrupting the Warburg effect.
Caption: Workflow for in vitro cell proliferation assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 9. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining optimal treatment duration with (R)-GNE-140
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment duration with (R)-GNE-140.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1][2] It functions by blocking the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[3] This inhibition disrupts the metabolic processes that many cancer cells rely on for rapid growth and proliferation.[3]
Q2: What are the reported IC50 values for this compound?
A2: The in vitro inhibitory concentrations (IC50) of this compound are in the low nanomolar range, indicating high potency. Specific values are detailed in the table below.
Q3: How long should I treat my cells with this compound in my initial experiments?
A3: Initial treatment durations reported in the literature typically range from 24 to 72 hours for in vitro cell-based assays.[1] However, the optimal duration is highly dependent on the cell type and the experimental endpoint. For long-term effects, such as assessing acquired resistance, treatment can extend for several days or even weeks.[4][5] It is crucial to perform a time-course experiment to determine the optimal duration for your specific model system.
Q4: What are the known resistance mechanisms to this compound?
A4: Acquired resistance to this compound has been associated with two primary mechanisms:
-
Upregulation of LDHB: Increased expression of the LDHB subunit can compensate for the inhibition of LDHA, thereby conferring resistance.[6]
-
Activation of the AMPK-mTOR-S6K signaling pathway: This leads to an increase in oxidative phosphorylation (OXPHOS) as a compensatory metabolic pathway.[4][7]
Troubleshooting Guide
Issue 1: I am not observing a significant cytotoxic or anti-proliferative effect with this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Duration.
-
Troubleshooting: The effect of this compound may be cytostatic rather than cytotoxic, requiring a longer treatment duration to observe a significant impact on cell number.[5] Some studies suggest that continuous inhibition is necessary for long-term control of cancer cell proliferation.[8]
-
Recommendation: Perform a time-course experiment, extending the treatment duration up to 7 days or longer, and assess cell viability at multiple time points (e.g., 24h, 48h, 72h, 96h, 7 days).
-
-
Possible Cause 2: Cell Line is Inherently Resistant.
-
Troubleshooting: Cell lines that primarily rely on oxidative phosphorylation (OXPHOS) rather than glycolysis for energy production may be inherently resistant to LDHA/B inhibition.[4][7]
-
Recommendation: Characterize the metabolic profile of your cell line (e.g., using a Seahorse assay) to determine its dependence on glycolysis. Consider using a positive control cell line known to be sensitive to this compound.
-
-
Possible Cause 3: Compound Instability or Degradation.
-
Troubleshooting: Ensure proper storage and handling of this compound to maintain its activity.
-
Recommendation: Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Refer to the manufacturer's instructions for optimal storage conditions.
-
Issue 2: My cells initially respond to this compound, but then resume proliferation after prolonged treatment.
-
Possible Cause: Development of Acquired Resistance.
-
Troubleshooting: As mentioned in the FAQs, prolonged exposure can lead to the development of resistance mechanisms.
-
Recommendation:
-
Investigate the expression levels of LDHA and LDHB via Western blot or qPCR in your resistant cell population compared to the parental line.
-
Assess the activation status of the AMPK-mTOR-S6K pathway by examining the phosphorylation of key proteins (e.g., p-AMPK, p-S6K).
-
Consider combination therapies. For instance, co-treatment with an OXPHOS inhibitor (like phenformin) or an mTOR inhibitor may overcome resistance.[4][7]
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 Value | Cell-Free/Cell-Based | Reference |
| LDHA | 3 nM | Cell-free assay | [1][2] |
| LDHB | 5 nM | Cell-free assay | [1][2] |
| Chondrosarcoma (IDH1 mutant) | 0.8 µM | Cell-based | [1] |
| MiaPaca2 | Submicromolar | Cell-based | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the planned experiment duration.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common concentration range to start with is 1 nM to 10 µM.
-
Treatment: After allowing cells to adhere overnight, replace the medium with the prepared drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation and Monitoring: Incubate the plates for various time points (e.g., 24, 48, 72, 96, 120, 144, 168 hours).
-
Viability Assessment: At each time point, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or crystal violet).
-
Data Analysis: Plot cell viability against treatment duration for each concentration of this compound. The optimal duration will be the time point that provides a sufficient therapeutic window to observe a dose-dependent effect.
Mandatory Visualizations
Caption: Experimental workflow for determining optimal treatment duration.
Caption: this compound mechanism of action and signaling pathway.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. The multiple roles of LDH in cancer [cancer.fr]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to (R)-GNE-140
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with (R)-GNE-140, particularly concerning acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively.[1] By inhibiting LDH, this compound disrupts glycolysis, the process of converting glucose into lactate for energy, which is often highly active in cancer cells (the Warburg effect). This disruption can lead to a reduction in ATP levels, increased oxidative stress, and ultimately, cancer cell death.
Q2: My cells are developing resistance to this compound. What are the known mechanisms of acquired resistance?
There are two primary mechanisms of acquired resistance to this compound that have been identified:
-
Metabolic Reprogramming: Resistant cells can shift their energy production from glycolysis to oxidative phosphorylation (OXPHOS). This metabolic plasticity is often driven by the activation of the AMP-activated protein kinase (AMPK)-mTOR-S6K signaling pathway.
-
Upregulation of LDHB: Increased expression of the LDHB isoform can also confer resistance to this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance. For example, in one study, NCI-237UTSW cells resistant to a similar LDH inhibitor showed an average 4.42-fold increase in the EC50 for this compound.[2]
Q4: Are there any strategies to overcome acquired resistance to this compound?
Yes, based on the known resistance mechanisms, two main strategies can be employed:
-
Combination with an OXPHOS inhibitor: Since resistant cells often rely on OXPHOS, combining this compound with an OXPHOS inhibitor, such as phenformin, can re-sensitize them to the drug.
-
Combination with an mTOR inhibitor: Targeting the activated AMPK-mTOR-S6K signaling pathway with an mTOR inhibitor can prevent the metabolic shift towards OXPHOS and restore sensitivity to this compound.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time.
Possible Cause: Your cells may be developing acquired resistance.
Suggested Solutions:
-
Confirm Resistance:
-
Perform a dose-response assay to compare the IC50 value of this compound in your current cell line with that of the original parental cell line. A significant fold-increase in the IC50 confirms resistance.
-
-
Investigate the Resistance Mechanism:
-
Assess Metabolic Shift: Measure the oxygen consumption rate (OCR) of your cells using a Seahorse XF Analyzer. An increased basal OCR in the resistant cells compared to the parental cells suggests a shift to OXPHOS.
-
Analyze Signaling Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in the AMPK-mTOR-S6K pathway (p-AMPK, p-mTOR, p-S6K, and p-S6). Increased phosphorylation in resistant cells indicates pathway activation.
-
Evaluate LDHB Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression level of LDHB. Upregulation in resistant cells points to this as a resistance mechanism.
-
-
Implement Strategies to Overcome Resistance:
-
Combination Therapy: Based on your findings, test the efficacy of combining this compound with either an OXPHOS inhibitor (e.g., phenformin) or an mTOR inhibitor (e.g., rapamycin or everolimus). Perform dose-response experiments for the combination treatment to determine synergistic effects.
-
Problem 2: Difficulty in generating a stable this compound resistant cell line.
Possible Cause: The drug concentration or exposure time may not be optimal.
Suggested Solutions:
-
Optimize Drug Concentration:
-
Start by determining the IC20 (the concentration that inhibits 20% of cell growth) of this compound for your parental cell line. Begin the resistance induction by exposing the cells to this sub-lethal concentration.
-
-
Gradual Dose Escalation:
-
Once the cells have adapted and are proliferating at the initial concentration, gradually increase the concentration of this compound in a stepwise manner. A common approach is to increase the dose by 1.5 to 2-fold at each step.[2]
-
-
Allow for Recovery:
-
After each dose escalation, allow the surviving cells to recover and repopulate before the next increase in concentration. This may take several passages.
-
-
Long-Term Culture:
-
Developing a stable resistant cell line is a lengthy process that can take several months of continuous culture with the drug.
-
Quantitative Data Summary
Table 1: Example of Acquired Resistance to this compound in NCI-237UTSW Cell Line
| Cell Line | Treatment | Fold Change in EC50 (vs. Parental) | Reference |
| NCI-237UTSW | This compound | 4.42 (average) | [2] |
Table 2: Efficacy of Combination Therapies in Overcoming Resistance to LDH Inhibitors (Representative Data)
| Cell Line | Resistance Mechanism | Combination Therapy | Observed Effect | Reference |
| Generic LDH Inhibitor Resistant | Metabolic shift to OXPHOS | LDH Inhibitor + Phenformin | Synergistic cytotoxicity | [3][4] |
| BRAF-mutant Melanoma (BRAF/MEK inhibitor resistant) | mTORC1 activation | BRAF/MEK Inhibitor + Rapamycin (mTOR inhibitor) | Sensitization to BRAF/MEK inhibition |
Detailed Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is a general guideline for developing drug-resistant cell lines using a dose-escalation method.[2][5]
-
Determine the initial drug concentration:
-
Plate the parental cell line in a 96-well plate and treat with a serial dilution of this compound for 72 hours.
-
Determine the IC20 and IC50 values using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Start the resistance induction with the IC20 concentration of this compound.
-
-
Continuous Drug Exposure:
-
Culture the parental cells in medium containing the IC20 of this compound.
-
Maintain the cells in this concentration, passaging them as they reach confluence.
-
-
Stepwise Dose Escalation:
-
Once the cells show stable proliferation at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Monitor the cells closely for signs of recovery and proliferation.
-
Repeat this stepwise increase in drug concentration, allowing the cells to adapt at each stage.
-
-
Confirmation of Resistance:
-
After several months of culture and multiple dose escalations, establish a stable cell line that can proliferate in a significantly higher concentration of this compound compared to the parental line.
-
Perform a dose-response assay to determine the new IC50 value and calculate the fold-resistance.
-
-
Cell Line Maintenance:
-
Culture the resistant cell line in medium containing the maintenance concentration of this compound to retain the resistant phenotype.
-
Protocol 2: Measurement of Oxygen Consumption Rate (OCR)
This protocol outlines the use of the Seahorse XF24 Extracellular Flux Analyzer.
-
Cell Seeding:
-
Seed the parental and resistant cells in a Seahorse XF24 cell culture microplate at an optimal density to achieve 80-90% confluence on the day of the assay.
-
Include empty wells for background correction.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator overnight.
-
-
Assay Preparation:
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least 1 hour.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Seahorse XF24 Analysis:
-
Load the sensor cartridge and the cell plate into the Seahorse XF24 Analyzer.
-
Follow the instrument's prompts to measure the basal OCR.
-
To perform a mitochondrial stress test, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Protocol 3: Western Blot Analysis of the AMPK-mTOR-S6K Pathway
-
Protein Extraction:
-
Lyse the parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172), AMPK, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-S6 (Ser235/236), and S6 overnight at 4°C. (Antibody dilutions should be optimized according to the manufacturer's instructions, typically 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for LDHB Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from parental and resistant cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for human LDHB, and the cDNA template.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
Human LDHB Primers:
-
Perform the qPCR reaction using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of LDHB mRNA using the 2^-ΔΔCt method, normalizing the data to the housekeeping gene and comparing the resistant cells to the parental cells.
-
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Workflow for studying this compound resistance.
Caption: AMPK-mTOR-S6K pathway in this compound resistance.
References
- 1. Evaluation of the Antitumor Effects of Platinum-Based [Pt(η1-C2H4-OR)(DMSO)(phen)]+ (R = Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]
- 4. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeted analogs of metformin exhibit enhanced antiproliferative and radiosensitizing effects in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
Technical Support Center: (R)-GNE-140 Synergistic Drug Combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating synergistic drug combinations with (R)-GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and B (LDHB).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively.[1] By inhibiting these enzymes, this compound blocks the conversion of pyruvate to lactate, a crucial step in aerobic glycolysis (the Warburg effect), which is a metabolic hallmark of many cancer cells. This inhibition disrupts cancer cell metabolism and can lead to cell death.
Q2: Which cancer cell types are most sensitive to this compound monotherapy?
Cancer cell lines that are highly dependent on glycolysis for their energy production are generally more sensitive to this compound. For example, the pancreatic cancer cell line MIA PaCa-2 has shown sensitivity to this compound.[2] Conversely, pancreatic cell lines that primarily utilize oxidative phosphorylation (OXPHOS) are inherently resistant.[2]
Q3: What are the potential synergistic drug combinations with this compound?
Based on the mechanism of action and resistance pathways, several classes of drugs hold promise for synergistic combinations with this compound:
-
OXPHOS Inhibitors (e.g., Phenformin): To overcome innate resistance in cancers that rely on oxidative phosphorylation.
-
AMPK/mTOR Pathway Inhibitors (e.g., Everolimus, Temsirolimus): To counter acquired resistance that can arise through the activation of this pathway.[2]
-
Immune Checkpoint Inhibitors (e.g., PD-1/PD-L1 inhibitors): To enhance the anti-tumor immune response by modulating the tumor microenvironment.
-
IDO1 Inhibitors (e.g., Epacadostat): To potentially enhance anti-tumor effects by targeting another key metabolic pathway in cancer.
Troubleshooting Guides
Issue 1: Low or No Synergy Observed with OXPHOS Inhibitors
Possible Cause 1: Suboptimal Drug Concentrations
-
Troubleshooting: Perform a dose-response matrix experiment with a wide range of concentrations for both this compound and the OXPHOS inhibitor to identify the optimal concentrations for synergy.
Possible Cause 2: Cell Line is Not Reliant on OXPHOS for Survival
-
Troubleshooting: Characterize the metabolic profile of your cancer cell line (e.g., using a Seahorse XF Analyzer) to confirm its dependence on oxidative phosphorylation. Synergy with OXPHOS inhibitors is expected to be higher in cells that can flexibly switch to or already rely on this pathway.
Possible Cause 3: Incorrect Timing of Drug Administration
-
Troubleshooting: Experiment with different administration schedules (e.g., sequential vs. simultaneous) to determine the optimal timing for achieving a synergistic effect.
Issue 2: Acquired Resistance to this compound Monotherapy
Possible Cause: Upregulation of the AMPK-mTOR-S6K Signaling Pathway
-
Troubleshooting:
-
Confirm Pathway Activation: Perform Western blot analysis to check for increased phosphorylation of key proteins in the AMPK/mTOR pathway (e.g., p-AMPK, p-mTOR, p-S6K) in resistant cells compared to sensitive parental cells.
-
Introduce an mTOR Inhibitor: Test for synergy by combining this compound with an mTOR inhibitor such as everolimus or temsirolimus. A synergistic effect would support this resistance mechanism.
-
Quantitative Data Summary
While specific quantitative synergy data for this compound combinations is limited in publicly available literature, the following table summarizes the synergistic interaction between the LDH inhibitor oxamate and the OXPHOS inhibitor phenformin, providing a strong rationale for a similar synergy with this compound.
| Drug Combination | Cancer Cell Line | Method of Synergy Analysis | Combination Index (CI) at ED50 | Interpretation | Reference |
| Phenformin + Oxamate | E6E7Ras | Chou-Talalay | 0.494 | Strong Synergy | [3] |
| Phenformin + Oxamate | B16F10 | Chou-Talalay | 0.310 | Strong Synergy | [3] |
| Phenformin + Oxamate | CT26 | Chou-Talalay | 0.009 | Very Strong Synergy | [3] |
| Phenformin + Oxamate | A549 | Chou-Talalay | 0.227 | Strong Synergy | [3] |
| Phenformin + Oxamate | DU145 | Chou-Talalay | 0.067 | Very Strong Synergy | [3] |
| Phenformin + Oxamate | MCF7 | Chou-Talalay | 0.503 | Synergy | [3] |
Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay) for Synergy Assessment
This protocol is adapted for determining the synergistic effects of this compound and a combination agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Combination drug (e.g., phenformin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug, both alone and in combination at fixed ratios. Add the drug solutions to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[5]
In Vivo Xenograft Tumor Model for Synergy Assessment
This protocol outlines a general procedure for evaluating the synergistic anti-tumor effects of this compound and a combination agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel
-
This compound formulated for in vivo use
-
Combination drug formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[6]
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment groups (Vehicle, this compound alone, combination drug alone, and this compound + combination drug).
-
Drug Administration: Administer the drugs and vehicle according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group. Statistically compare the tumor growth inhibition between the combination group and the single-agent and vehicle groups to determine if the effect is synergistic.[7][8]
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of this compound and Phenformin.
Caption: Workflow for assessing drug synergy using the Combination Index method.
Caption: Acquired resistance to this compound via the AMPK/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. mdpi.com [mdpi.com]
- 6. 2.6. Mouse xenograft tumor models and treatments [bio-protocol.org]
- 7. Assessing interactions for fixed-dose drug combinations in subcutaneous tumor xenograft studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Interactions for Fixed-Dose Drug Combinations in Subcutaneous Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-GNE-140 Efficacy and LDHB Upregulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Lactate Dehydrogenase B (LDHB) upregulation on the efficacy of the LDH inhibitor, (R)-GNE-140.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of both Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2] It functions by competitively inhibiting these enzymes, which are crucial for the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[3] By blocking LDH activity, this compound disrupts cellular energy metabolism, particularly in cancer cells that heavily rely on glycolysis for energy production (the Warburg effect).[4] This disruption can lead to reduced cancer cell growth and proliferation.[4]
Q2: What is Lactate Dehydrogenase B (LDHB)?
Lactate Dehydrogenase (LDH) is an enzyme that exists as a tetramer composed of two major subunits: LDHA (muscle-type) and LDHB (heart-type).[5] These subunits combine to form five different isoenzymes (LDH1-LDH5).[5] LDHB, encoded by the LDHB gene, kinetically favors the conversion of lactate to pyruvate.[5] Its expression levels can vary significantly among different tumor types and even within cell lines derived from the same type of cancer.[6] In some cancers, such as basal-like breast cancer, high LDHB expression is associated with a glycolytic phenotype.[7][8]
Q3: What is the primary impact of LDHB upregulation on the efficacy of this compound?
Upregulation of LDHB is a key mechanism of resistance to this compound.[3] Studies have shown that cancer cells with higher levels of LDHB are resistant to the inhibitory effects of this compound.[3] This resistance is driven by an increase in the transcription of the LDHB gene.[3]
Q4: Is LDHB upregulation a resistance mechanism specific to this compound, or does it affect other LDH inhibitors?
LDHB upregulation has been identified as a pan-LDH inhibitor resistance mechanism.[3] This means that increased LDHB levels can confer resistance not only to this compound but also to other chemically distinct LDH inhibitors, such as NCGC00420737.[3]
Q5: What are potential therapeutic strategies to overcome resistance to this compound mediated by metabolic plasticity?
For acquired resistance driven by a shift towards oxidative phosphorylation (OXPHOS), combining this compound with an OXPHOS inhibitor, such as phenformin, may resensitize resistant cells.[9][10] Another strategy involves targeting the AMPK-mTOR-S6K signaling pathway, as its activation can lead to increased OXPHOS and acquired resistance.[9][10] Therefore, combining this compound with inhibitors of this pathway could potentially prevent or overcome resistance.[9][10]
Troubleshooting Guides
Problem 1: My cancer cell line shows unexpected resistance to this compound in our initial viability assays.
-
Possible Cause 1: High intrinsic LDHB expression.
-
Troubleshooting Step: Check the baseline expression level of LDHB in your cell line via immunoblotting or qPCR. High endogenous levels of LDHB can confer innate resistance.[3]
-
-
Possible Cause 2: Metabolic phenotype.
-
Troubleshooting Step: Your cell line may not be highly glycolytic and may primarily rely on oxidative phosphorylation (OXPHOS) for energy.[9][10] Assess the metabolic profile of your cells (e.g., using a Seahorse analyzer). Cells with high OXPHOS activity are often inherently resistant to LDH inhibitors.[9][10]
-
Solution: Consider co-treatment with an OXPHOS inhibitor like phenformin to see if it sensitizes the cells to this compound.[9][10]
-
-
Possible Cause 3: Acquired resistance during culture.
-
Troubleshooting Step: If the cells have been cultured for extended periods, they may have developed acquired resistance. This can be driven by the activation of bypass signaling pathways like AMPK-mTOR-S6K.[9][10]
-
Solution: Use early-passage cells for your experiments. Investigate the activation status of the AMPK-mTOR-S6K pathway.
-
Problem 2: I am observing significant variability in my cell viability (e.g., IC50) results with this compound across experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure that optimal seeding densities are established and consistently used for each cell line to achieve 75-80% confluency by the end of the assay.[1]
-
-
Possible Cause 2: Instability of this compound in solution.
-
Possible Cause 3: Variability in treatment duration.
Problem 3: How can I experimentally confirm that LDHB upregulation is the cause of resistance to this compound in my cell line?
-
Experimental Approach:
-
Generate resistant clones: Culture your sensitive parental cell line with increasing concentrations of this compound to select for resistant populations.
-
Analyze LDHB expression: Compare the mRNA and protein levels of LDHA and LDHB in the parental and resistant clones using qPCR and immunoblotting, respectively. An increase in LDHB, but not LDHA, would suggest LDHB upregulation as the resistance mechanism.[3]
-
Functional validation: To confirm that LDHB upregulation is sufficient for resistance, perform a gain-of-function experiment. Lentivirally overexpress LDHB in the sensitive parental cell line and then perform a viability assay with this compound.[3] A rightward shift in the dose-response curve compared to the control (e.g., mClover-expressing cells) would confirm that LDHB upregulation is sufficient to confer resistance.[3]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| LDHA | Cell-free | 3 nM | [1][2] |
| LDHB | Cell-free | 5 nM | [1][2] |
Table 2: Fold-Change in this compound EC50 in NCGC00420737-Resistant Clones
| Cell Line | Resistant Clones | Average Fold-Change in this compound EC50 | Range of Fold-Change | Reference |
| NCI-237UTSW | 7 out of 10 | 4.42 | 1.45 to 7.92 | [3] |
Experimental Protocols
1. Cell Viability Assay
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.[1]
-
Materials:
-
384-well plates
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI, 5% FBS, 100 ug/ml penicillin, 100 units/ml streptomycin)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Plate cells at their predetermined optimal seeding density in 384-well plates.
-
Allow cells to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (e.g., a 6-point dose titration). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate absolute IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.
-
2. Immunoblotting for LDHB Expression
This protocol is based on the methods used to detect LDHB protein levels in resistant cell clones.[3]
-
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LDHB, anti-LDHA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Harvest cells and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LDHB, anti-LDHA, and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Compare the band intensities for LDHB between parental and resistant cells.
-
3. Intracellular Metabolite Analysis via GC-MS
This protocol is based on methods used to analyze the metabolic response to LDH inhibitor treatment.[3]
-
Materials:
-
Cell lines of interest
-
This compound
-
Methanol, water, chloroform (pre-chilled)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for a specified period (e.g., 4 hours).
-
Rapidly aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., using a methanol/water/chloroform system) to separate polar metabolites.
-
Dry the polar metabolite fraction.
-
Derivatize the dried metabolites to make them volatile for GC analysis.
-
Analyze the derivatized samples using GC-MS to measure the relative levels of intracellular metabolites.
-
Mandatory Visualizations
Caption: LDHB upregulation confers resistance to this compound by increasing the target enzyme pool.
Caption: Workflow to investigate and confirm LDHB-mediated resistance to this compound.
Caption: Logical flow from LDHB gene upregulation to cellular resistance to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LDHB inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Lactate Dehydrogenase B: A Metabolic Marker of Response to Neoadjuvant Chemotherapy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate Dehydrogenase B Is Associated with the Response to Neoadjuvant Chemotherapy in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic plasticity as a resistance mechanism to (R)-GNE-140
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to (R)-GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and LDHB. Resistance is often attributed to metabolic plasticity, where cancer cells adapt to overcome the inhibition of glycolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
A1: The primary mechanism of acquired resistance to this compound is a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS) for ATP production.[1][2] This metabolic reprogramming allows cancer cells to bypass the glycolytic blockade imposed by this compound.
Q2: Are there other known resistance mechanisms to this compound?
A2: Yes, another identified mechanism of resistance is the upregulation of the Lactate Dehydrogenase B (LDHB) isoform.[3] Increased levels of LDHB can compensate for the inhibition of LDHA, allowing the conversion of pyruvate to lactate to continue, thus maintaining glycolytic flux.
Q3: My cells are showing reduced sensitivity to this compound. How can I confirm if metabolic reprogramming to OXPHOS is the cause?
A3: You can assess the metabolic profile of your resistant cells by measuring their oxygen consumption rate (OCR). A significant increase in basal and maximal OCR in resistant cells compared to the parental sensitive cells is a strong indicator of a shift towards OXPHOS. You can use an extracellular flux analyzer for these measurements.
Q4: What signaling pathway is involved in the shift to OXPHOS during acquired resistance to this compound?
A4: The acquired resistance to this compound and the subsequent shift to OXPHOS are driven by the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn modulates the mTOR-S6K pathway.[1][2]
Q5: Are some cancer cell lines inherently resistant to this compound?
A5: Yes, cancer cell lines that predominantly rely on oxidative phosphorylation for their energy needs are often inherently resistant to this compound.[1] The sensitivity to this compound often correlates with a high glycolytic phenotype.
Q6: How can I overcome resistance to this compound in my experiments?
A6: For resistance mediated by a shift to OXPHOS, co-treatment with an OXPHOS inhibitor (e.g., phenformin) can re-sensitize resistant cells to this compound.[1] If resistance is due to LDHB upregulation, a potential strategy could involve the use of siRNAs targeting LDHB or exploring inhibitors with dual specificity for both LDHA and LDHB.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death observed with this compound treatment over time. | Cells may have developed acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve with the suspected resistant cells and compare the EC50 value to the parental cell line. An increase in EC50 indicates resistance. 2. Investigate Mechanism: Measure the Oxygen Consumption Rate (OCR) to check for a shift to OXPHOS. Perform western blotting for key proteins in the AMPK/mTOR pathway and for LDHB expression. |
| No significant effect of this compound on a new cell line. | The cell line may be inherently resistant due to a high basal level of oxidative phosphorylation. | 1. Assess Basal Metabolism: Measure the basal OCR and extracellular acidification rate (ECAR) of the cell line. A high OCR/ECAR ratio suggests a reliance on OXPHOS. 2. Consider Combination Therapy: If the cells are highly oxidative, consider a combination therapy approach with an OXPHOS inhibitor. |
| Variability in this compound efficacy between experiments. | Inconsistent cell culture conditions or passage number can affect cellular metabolism and drug response. | 1. Standardize Protocols: Ensure consistent cell densities, media formulations, and passage numbers for all experiments. 2. Monitor Cell Health: Regularly check cells for morphological changes and viability. |
Data Presentation
Table 1: Representative Changes in EC50 of this compound in Resistant Cancer Cell Lines
| Cell Line | Parental EC50 (µM) | Resistant EC50 (µM) | Fold Change in Resistance | Reference |
| NCI-237UTSW Clone 1 | 0.25 | 1.11 | 4.44 | [3] |
| NCI-237UTSW Clone 2 | 0.25 | 1.98 | 7.92 | [3] |
| NCI-237UTSW Clone 3 | 0.25 | 0.36 | 1.45 | [3] |
Table 2: Representative Metabolic Profile of this compound Sensitive vs. Resistant Cells
| Parameter | Sensitive Cells | Resistant Cells | Expected Fold Change |
| Basal Oxygen Consumption Rate (OCR) (pmol/min) | 100 | 250 | ~2.5x increase |
| Maximal Oxygen Consumption Rate (OCR) (pmol/min) | 200 | 450 | ~2.25x increase |
| Basal Extracellular Acidification Rate (ECAR) (mpH/min) | 80 | 50 | ~0.6x decrease |
| Intracellular Lactate (relative abundance) | 1.0 | 0.4 | ~0.4x decrease |
| Intracellular Pyruvate (relative abundance) | 1.0 | 1.8 | ~1.8x increase |
| Intracellular ATP (relative abundance) | 1.0 | 1.5 | ~1.5x increase |
Table 3: Representative Changes in Protein Expression/Phosphorylation in this compound Resistant Cells
| Protein | Change in Resistant Cells | Expected Fold Change |
| p-AMPK (Thr172) | Increased | ~3-5x |
| Total AMPK | No significant change | ~1x |
| p-S6K (Thr389) | Decreased | ~0.2-0.5x |
| Total S6K | No significant change | ~1x |
| LDHB | Increased (in some cases) | ~2-4x |
| OXPHOS Complex I Subunit (e.g., NDUFB8) | Increased | ~1.5-2.5x |
| OXPHOS Complex IV Subunit (e.g., MTCO1) | Increased | ~1.5-2.5x |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Oxygen Consumption Rate (OCR) Measurement
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density (typically 20,000-80,000 cells per well). Incubate for 24 hours.
-
Assay Preparation: One hour before the assay, replace the growth medium with 180 µL of pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO₂ incubator.
-
Instrument Setup: Calibrate a Seahorse XF Analyzer with the provided calibration solution.
-
Mito Stress Test: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Data Acquisition: Place the cell culture plate in the XF Analyzer and initiate the measurement protocol.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-S6K, S6K, LDHB, and OXPHOS complex subunits overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of acquired resistance to this compound.
References
Technical Support Center: (R)-GNE-140 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the lactate dehydrogenase (LDH) inhibitor, (R)-GNE-140, and its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively[1]. As a key enzyme in the glycolytic pathway, LDH catalyzes the conversion of pyruvate to lactate. By inhibiting LDH, this compound disrupts this process, which can impact cellular metabolism and energy production[2].
Q2: Is this compound expected to be cytotoxic to non-cancerous cell lines?
While this compound is primarily investigated for its anti-cancer properties, it can exhibit cytotoxic or cytostatic effects in non-cancerous cells, particularly at higher concentrations. The racemic mixture, GNE-140, has been shown to inhibit the proliferation of the non-cancerous human breast epithelial cell line MCF10A[3]. The sensitivity of a specific non-cancerous cell line to this compound will likely depend on its metabolic phenotype, specifically its reliance on glycolysis for energy.
Q3: What are the potential off-target effects of this compound in non-cancerous cells?
The direct off-target effects of this compound in non-cancerous cells are not extensively documented in publicly available literature. However, studies on the racemic mixture GNE-140 in breast cancer cells have shown alterations in signaling pathways, including the reduction of total and phosphorylated p38 MAPK and inhibition of EGF-induced AKT phosphorylation[3]. It is plausible that similar pathways could be affected in non-cancerous cells.
Q4: How should I prepare and store this compound for my experiments?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%. Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the evaluation of this compound cytotoxicity in non-cancerous cell lines.
| Problem | Possible Cause | Suggested Solution |
| No observable cytotoxicity or desired effect | Compound Inactivity: The compound may have degraded. | Verify the integrity of your this compound stock through analytical methods like HPLC or mass spectrometry if possible. Use a fresh aliquot for your experiment. |
| Sub-optimal Concentration: The concentrations tested may be too low to elicit a response in the specific cell line. | Perform a broad dose-response experiment to determine the effective concentration range. For the racemic GNE-140 in MCF10A cells, effects were seen at 100-300 µM[3]. | |
| Low Cell Permeability: The compound may not be efficiently entering the cells. | While this compound is designed to be cell-active, permeability can vary between cell lines. If direct measurement of intracellular concentration is not feasible, consider increasing the incubation time. | |
| Assay Insensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. | Use a highly sensitive assay such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or a real-time cell analysis system. | |
| Higher-than-expected cytotoxicity | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final DMSO concentration in your culture medium is below 0.5%. Run a vehicle-only control to assess its impact on cell viability[4]. |
| Compound Precipitation: The compound may be precipitating out of solution at higher concentrations. | Visually inspect the media for any signs of precipitation. If observed, prepare fresh dilutions and consider if the solubility limit in the media has been exceeded. | |
| On-target toxicity in highly glycolytic non-cancerous cells: Some non-cancerous cells may have a higher reliance on glycolysis. | Characterize the metabolic profile of your cell line. If it is highly glycolytic, the observed cytotoxicity may be an on-target effect. | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling. |
| Pipetting Errors: Inaccurate dispensing of compound or assay reagents. | Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, consider using a multi-channel pipette for additions. | |
| Edge Effects: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Summary of GNE-140 (Racemic Mixture) Effect on MCF10A Proliferation
| Cell Line | Compound | Concentration Range | Incubation Time | Effect | Reference |
| MCF10A (non-cancerous human breast epithelial) | GNE-140 (racemic) | 100 - 300 µM | 4 days | Inhibition of proliferation | [3] |
Note: This data is for the racemic mixture of GNE-140. The potency of the (R)-enantiomer may differ.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)
This protocol is adapted from standard procedures for assessing cell viability.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density in complete culture medium. Optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay. c. Seed the cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. Include appropriate controls: vehicle control (medium with DMSO) and untreated control (medium only). d. Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: a. Incubate the plate for the desired duration (e.g., 72 hours).
-
Cell Viability Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data to the vehicle control. b. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential mechanism of action of this compound in non-cancerous cells.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Interpreting unexpected results in (R)-GNE-140 experiments
Welcome to the technical support center for (R)-GNE-140. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this potent lactate dehydrogenase (LDH) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter in a question-and-answer format.
Q1: Why am I observing little to no effect of this compound on the viability of my cancer cell line, even at high concentrations?
A1: This is a common issue that can be attributed to several factors, primarily related to the metabolic phenotype of your cell line.
-
Inherent Resistance: Your cell line may not be highly dependent on glycolysis for energy production. Cells that primarily rely on oxidative phosphorylation (OXPHOS) for ATP synthesis will be inherently resistant to LDH inhibition. This compound's efficacy is most pronounced in glycolytically "addicted" tumors.[1][2]
-
Metabolic Plasticity: Cancer cells can exhibit metabolic plasticity, allowing them to switch from glycolysis to OXPHOS when LDH is inhibited. This adaptive response can render them resistant to this compound.[1][2]
-
Experimental Conditions: Ensure that the compound has been properly dissolved and stored, and that the final concentration in your assay is accurate.
Troubleshooting Steps:
-
Assess the Metabolic Profile of Your Cell Line: Use a Seahorse XF Analyzer to determine the baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cells. A high ECAR/OCR ratio suggests a glycolytic phenotype and probable sensitivity to this compound.
-
Co-treatment with an OXPHOS Inhibitor: To test for metabolic plasticity, treat your cells with this compound in combination with an OXPHOS inhibitor, such as phenformin. Re-sensitization to this compound in the presence of an OXPHOS inhibitor would indicate that the cells are bypassing LDH inhibition by upregulating mitochondrial respiration.[1]
-
Verify Compound Integrity: Confirm the purity and activity of your this compound stock.
Q2: My cells initially responded to this compound, but over time, they have become resistant. What is the mechanism behind this acquired resistance?
A2: Acquired resistance to this compound is a known phenomenon and is often driven by specific signaling pathways that promote a metabolic shift.
-
Activation of the AMPK-mTOR-S6K Signaling Pathway: Under the metabolic stress induced by LDH inhibition, cells can activate the AMP-activated protein kinase (AMPK) pathway. This leads to the activation of mTOR and S6K, which in turn promotes mitochondrial biogenesis and an increase in OXPHOS. This metabolic reprogramming allows the cells to compensate for the block in glycolysis.[1][3]
-
Upregulation of LDHB: In some cases, resistance can be mediated by the upregulation of the LDHB isoform. While this compound inhibits both LDHA and LDHB, a significant increase in LDHB protein levels can partially compensate for the inhibition, leading to reduced efficacy of the compound.[4]
Troubleshooting and Investigative Steps:
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the AMPK-mTOR-S6K pathway (p-AMPK, p-mTOR, p-S6K) in your resistant cell population compared to the parental sensitive cells. An increase in the phosphorylation of these proteins in the resistant cells would support this mechanism.
-
Assess Protein Levels of LDHA and LDHB: Perform quantitative western blotting to compare the expression levels of LDHA and LDHB in sensitive versus resistant cells. A significant upregulation of LDHB in the resistant line could be the underlying cause.
-
Metabolic Profiling: Compare the OCR and ECAR of your sensitive and resistant cell lines. An increased OCR in the resistant line would confirm a shift towards OXPHOS.
Q3: I am seeing a decrease in lactate production as expected, but there is no corresponding decrease in cell viability. Why is this?
A3: A decrease in lactate production is a direct indicator of LDH inhibition, but it may not immediately translate to cell death for a few reasons:
-
Cytostatic vs. Cytotoxic Effects: In some cell lines, this compound may have a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death). This is particularly true in the short term. Cell death may only be observed after prolonged continuous exposure (e.g., > 48-72 hours).[1][5]
-
Metabolic Buffer Capacity: Cells may have sufficient ATP reserves or be able to adapt their metabolism to survive the initial period of LDH inhibition. As mentioned in A1 and A2, a shift to OXPHOS can provide the necessary energy for survival.
Experimental Workflow for Investigating Discrepancy between Lactate Production and Viability
Caption: Workflow for troubleshooting discrepancies between lactate and viability data.
Quantitative Data Summary
The following tables summarize typical quantitative data from this compound experiments. Values can vary depending on the cell line and experimental conditions.
Table 1: this compound Potency in Sensitive and Resistant Cell Lines
| Cell Line Type | Target | IC50 / EC50 | Fold Change in Resistance | Reference |
| Sensitive | LDHA | ~3 nM | - | [6][7][8] |
| Sensitive | LDHB | ~5 nM | - | [6][7][8] |
| Acquired Resistance (LDHB Upregulation) | Cell Viability | Varies | 1.45 to 7.92-fold increase | [4] |
| Inherent Resistance (OXPHOS-dependent) | Cell Viability | >10 µM | >1000-fold vs. sensitive | [1] |
Table 2: Expected Metabolic Changes Upon this compound Treatment in Sensitive Cells
| Parameter | Expected Change | Typical Magnitude | Reference |
| Extracellular Lactate | Decrease | Significant reduction | [9][10] |
| Glucose Consumption | Decrease | Moderate reduction | [9] |
| Oxygen Consumption Rate (OCR) | Increase (compensatory) | Varies | [1] |
| Extracellular Acidification Rate (ECAR) | Decrease | Significant reduction | [10] |
| Intracellular NAD+/NADH Ratio | Decrease | Significant reduction | [11] |
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of the compound to the wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO₂ incubator.[6]
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12][13]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[12][14][15]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[6]
2. LDH Activity Assay
This protocol measures LDH released into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cell culture supernatant
-
LDH cytotoxicity assay kit
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Collection: After compound treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well clear flat-bottom plate.
-
Assay Reaction:
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 30 minutes), protected from light.[18]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[18]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[16][19]
3. Quantitative Western Blot for Key Signaling Proteins
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AMPK, mTOR, and S6K, as well as LDHA and LDHB, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling and Metabolic Pathway Diagrams
Glycolysis and the Role of LDH
Caption: Inhibition of Lactate Dehydrogenase (LDH) by this compound.
Acquired Resistance to this compound via AMPK-mTOR-S6K Pathway
Caption: AMPK-mTOR-S6K pathway activation leads to resistance to this compound.
Interplay between Glycolysis and Oxidative Phosphorylation
Caption: Metabolic shift from glycolysis to OXPHOS upon LDH inhibition.
References
- 1. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (R)-GNE-140 and Other Lactate Dehydrogenase A (LDHA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology due to its pivotal role in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect.[1] This enzyme catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis, which is upregulated in many tumors to support rapid proliferation.[2] Inhibition of LDHA is a promising strategy to disrupt tumor metabolism, induce metabolic stress, and ultimately inhibit cancer cell growth.[1][3] This guide provides a comprehensive comparison of (R)-GNE-140, a potent LDHA inhibitor, with other notable LDHA inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA).[4][5] It also exhibits inhibitory activity against LDHB and LDHC.[6] The (R)-enantiomer is significantly more potent than its (S) counterpart, demonstrating high stereoselectivity.[4][6] Preclinical studies have shown its ability to inhibit proliferation in a variety of cancer cell lines and demonstrate oral bioavailability in mice.[4][6]
Quantitative Comparison of LDHA Inhibitors
The following tables summarize the biochemical potency, cellular activity, and preclinical efficacy of this compound in comparison to other well-characterized LDHA inhibitors.
Table 1: Biochemical Potency of LDHA Inhibitors
| Compound | Target(s) | IC50 (LDHA) | IC50 (LDHB) | Ki | Notes | Reference(s) |
| This compound | LDHA, LDHB, LDHC | 3 nM | 5 nM | - | 18-fold more potent than (S)-enantiomer. | [4][5][6] |
| GSK2837808A | LDHA, LDHB | 2.6 nM (human) | 43 nM (human) | - | Potent and selective. | [3][7][8] |
| FX11 | LDHA | - | - | 8 µM | Competitive inhibitor of the NADH binding pocket. Selective over GAPDH. | [9][10][11][12] |
| Galloflavin | LDHA, LDHB | - | - | Ki for pyruvate: 5.46 µM (LDH-A), 15.06 µM (LDH-B) | Binds to the free enzyme. | [13] |
| Oxamate | LDHA | ~800 µM | - | - | Pyruvate analog, competitive inhibitor. Lacks selectivity. | [14][15] |
| ML-05 | LDHA | Potent (nanomolar) | - | - | Novel potent inhibitor. | [15] |
Table 2: Cellular Potency of LDHA Inhibitors
| Compound | Cell Line(s) | EC50 (Lactate Production) | IC50 (Cell Proliferation) | Notes | Reference(s) |
| This compound | Panel of 347 cancer cell lines; Chondrosarcoma (IDH1 mutant) | - | Inhibits 37/347 lines at < 5 µM; 0.8 µM in Chondrosarcoma | Submicromolar potency in MiaPaca2 cells. | [4][6] |
| GSK2837808A | Snu398 hepatocellular carcinoma; Panel of 30 cancer cell lines | 400 nM (Snu398) | 400 nM to >30 µM | Potency does not correlate with LDHA/B expression levels. | [3][7] |
| FX11 | DU145 and PC3 prostate carcinoma | - | 32 µM (DU145), 27 µM (PC3) | Induces oxidative stress and cell death. | [9] |
| Galloflavin | Endometrial cancer cell lines (Ishikawa, ECC-1) | - | 25 µM (ECC-1), 43 µM (Ishikawa) | Inhibits cell growth and induces apoptosis. | [16] |
| Oxamate | Gastric cancer cells | - | Dose- and time-dependent inhibition | Induces protective autophagy. | [17][18] |
Table 3: Preclinical Efficacy of LDHA Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Notes | Reference(s) |
| This compound | Mouse models | 5 mg/kg (oral) | - | High oral bioavailability. Greater exposure at higher doses (50-200 mg/kg). | [4][6] |
| FX11 | Human B-lymphoma and pancreatic cancer xenografts | 42 µ g/mouse (IP, daily) | Effective inhibition of tumor growth. | Also effective in P493 lymphoma and P198 pancreatic tumors. | [9][11][12] |
| Galloflavin | Colon cancer tumor-bearing mice | - | Attenuates malignant and invasion abilities. | - | [13] |
| Oxamate | Colorectal cancer mice | - | Reduces tumor growth. | - | [14] |
| NCI-006 | MIA PaCa-2 and HT29 xenografts | 50-200 mg/kg (PO), 10-50 mg/kg (IV) | Significantly reduced lactate production. | A pyrazole-based inhibitor. | [19] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Role of LDHA in cancer metabolism and the effect of its inhibition.
Caption: General workflow for evaluating LDHA inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of LDHA inhibitors.
LDHA Enzyme Activity Assay (Colorimetric)
This assay measures the enzymatic activity of LDHA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified human recombinant LDHA enzyme
-
Assay Buffer: 200 mM Tris-HCl, pH 7.3
-
Pyruvate solution (substrate)
-
NADH solution (cofactor)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, pyruvate, and NADH in each well of the 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells. Include a DMSO vehicle control.
-
Initiate the reaction by adding the purified LDHA enzyme to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, providing a measure of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
96-well cell culture plate
-
Commercial lactate assay kit (e.g., from Sigma-Aldrich, Abcam, or Promega)[20][21][22]
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, carefully collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol of the chosen commercial kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[23]
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Normalize the lactate concentration to the number of viable cells (determined by a parallel cell viability assay) or total protein content.
-
Calculate the EC50 value for the inhibition of lactate production.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP.[24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at an appropriate density.[1]
-
After cell attachment, add serial dilutions of the test inhibitor to the wells.[1]
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[1]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an LDHA inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Test inhibitor formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal housing and care facilities in accordance with institutional guidelines
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25]
-
Administer the test inhibitor to the treatment group according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage or IP injection). The control group receives the vehicle only.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and perform any desired downstream analyses (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
This compound stands out as a highly potent, selective, and orally bioavailable LDHA inhibitor. The comparative data presented in this guide highlights its promising profile relative to other inhibitors. However, the clinical translation of LDHA inhibitors has been challenging, with many potent compounds failing to demonstrate significant in vivo anti-tumor effects as monotherapies.[15] Future research will likely focus on combination strategies, patient selection based on metabolic phenotypes, and the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this dynamic field.
References
- 1. promega.com [promega.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 9. glpbio.com [glpbio.com]
- 10. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 22. promega.com [promega.com]
- 23. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 25. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lactate Dehydrogenase Inhibitors: (R)-GNE-140 and GSK2837808A
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase (LDH) has emerged as a critical therapeutic target in oncology and metabolic diseases due to its pivotal role in anaerobic glycolysis, a pathway frequently exploited by cancer cells. This guide provides a detailed comparison of two potent LDH inhibitors, (R)-GNE-140 and GSK2837808A, offering a comprehensive overview of their biochemical properties, cellular effects, and available in vivo data to assist researchers in selecting the appropriate tool for their studies.
Biochemical and Cellular Performance
Both this compound and GSK2837808A are highly potent inhibitors of Lactate Dehydrogenase A (LDHA) and also exhibit activity against Lactate Dehydrogenase B (LDHB). A summary of their comparative potency and cellular activity is presented below.
| Parameter | This compound | GSK2837808A |
| Target(s) | LDHA, LDHB, LDHC | hLDHA, hLDHB |
| IC50 (LDHA) | 3 nM[1][2] | 1.9 nM, 2.6 nM[3][4] |
| IC50 (LDHB) | 5 nM[1][2] | 14 nM, 43 nM[3][4] |
| Cellular Activity | Inhibits proliferation in 37 of 347 cancer cell lines (potency cutoff of 5 μM).[1][2] | Rapidly inhibits lactate production in multiple cancer cell lines.[3][4] |
| Noteworthy Cell Lines | Effective in IDH1 mutant chondrosarcoma cell lines (IC50 = 0.8 μM) and MiaPaca2 (submicromolar potency).[1][2] | Inhibits proliferation and induces apoptosis in Snu398 hepatocellular carcinoma cells.[3] |
In Vivo Pharmacokinetics and Efficacy
The in vivo characteristics of these inhibitors are crucial for their application in animal models. This compound has demonstrated favorable pharmacokinetic properties, whereas GSK2837808A has been noted for its rapid clearance.
| Parameter | This compound | GSK2837808A |
| Bioavailability | High oral bioavailability in mice at 5 mg/kg.[1] | Blood levels at or below the detection limit after oral dosing in rats and mice.[4] |
| In Vivo Exposure | Greater exposure at higher oral doses (50-200 mg/kg).[1] | Rapid clearance following intravenous infusion in rats.[4] |
| In Vivo Efficacy | Showed antitumor activity in a mouse melanoma model.[5] | Decreased tumor weight and volume in a pancreatic cancer mouse model (6 mg/kg/day, p.o.).[6][7] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are generalized protocols for key experiments based on available information.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in 384-well plates at optimal densities to achieve 75-80% confluency at the end of the assay. Use appropriate media, such as RPMI supplemented with 5% FBS, 100 ug/ml penicillin, and 100 units/ml streptomycin.[1]
-
Compound Treatment: The following day, treat cells with a dose titration of the inhibitor (e.g., a 6-point titration for this compound).[1]
-
Incubation: Incubate the plates for 72 hours.[1]
-
Viability Assessment: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate absolute IC50 values using a four-parameter logistic curve fit.[1]
Lactate Production Assay
-
Cell Culture: Culture cells (e.g., MDA-MB-453) in normoxic (21% oxygen) or hypoxic (1% oxygen) conditions overnight in DMEM with 5% FBS.[3]
-
Medium Exchange: Exchange the medium with a physiological DMEM (5 mM glucose, 0.5 mM glutamine, no FBS) containing either DMSO (vehicle) or various concentrations of the inhibitor.[3]
-
Sample Collection: Collect the medium after 2 hours for hypoxic cells and 6 hours for normoxic cells.[3]
-
Lactate Quantification: Quantify lactate concentrations in the collected medium using a YSI 2900 Biochemistry Analyzer equipped with a lactate oxidase probe.[3]
In Vivo Tumor Xenograft Studies
-
Animal Models: Utilize appropriate animal models, such as male CD mice or Sprague-Dawley rats for pharmacokinetic studies, or immunodeficient mice for tumor xenografts.[3]
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^5 B16F10 cells) into the flanks of mice.[5]
-
Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize the animals into treatment and vehicle control groups.[5]
-
Dosing: Administer the inhibitor at the desired dose and route (e.g., this compound at 50-200 mg/kg orally, or GSK2837808A at 6 mg/kg/day orally).[1][6]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., TUNEL staining for apoptosis).[7]
Visualizing the Mechanism and Workflow
Diagrams can provide a clear visual representation of complex biological pathways and experimental designs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
(R)-GNE-140 vs. Oxamate: A Comparative Guide to Lactate Dehydrogenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent lactate dehydrogenase (LDH) inhibitors: (R)-GNE-140 and oxamate. The information presented is curated for researchers and professionals in drug development and is supported by experimental data to facilitate informed decisions in research and development.
At a Glance: Performance Comparison
This compound emerges as a significantly more potent inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB) in comparison to oxamate. The inhibitory concentration (IC50) of this compound is in the nanomolar range, indicating high affinity and efficacy. In contrast, oxamate, a classic LDH inhibitor, exhibits inhibitory activity at micromolar to millimolar concentrations in various assays.
Quantitative Inhibitory Activity
| Inhibitor | Target | IC50 | Ki |
| This compound | LDHA | 3 nM[1][2][3][4] | Not Reported |
| LDHB | 5 nM[1][2][3][4] | Not Reported | |
| Oxamate | LDHA | Cell-based IC50 values range from 19.67 mM to 74.6 mM depending on the cell line and duration of exposure.[5][6] | 26 µM[6] |
| LDHB | Not Reported | Not Reported |
Mechanism of Action
Both this compound and oxamate function by inhibiting the enzymatic activity of lactate dehydrogenase. LDH is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate. By blocking this step, these inhibitors disrupt the metabolic processes that are often dysregulated in cancer cells, leading to decreased energy production and increased oxidative stress.
This compound is a potent and selective inhibitor that targets the active site of LDH.[5] Its high potency against both LDHA and LDHB isoforms suggests broad applicability in targeting LDH-dependent metabolic pathways.
Oxamate acts as a competitive inhibitor of LDH, structurally mimicking the substrate pyruvate.[7] It is often described as a specific inhibitor of LDH-A.[8]
Experimental Protocols
The following section details a representative experimental protocol for determining the inhibitory activity of compounds against LDH. This protocol is a composite of methodologies described in the literature for LDH inhibition assays.
In Vitro LDH Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified LDH enzyme.
Materials:
-
Purified human recombinant LDHA or LDHB enzyme
-
Test compounds (this compound, oxamate) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)
-
Substrate solution: Pyruvate (e.g., 10 mM)
-
Cofactor solution: β-Nicotinamide adenine dinucleotide, reduced form (NADH) (e.g., 0.2 mM)
-
96-well microplate, clear bottom
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or solvent for control wells)
-
LDH enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (pyruvate) and cofactor (NADH) solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The inhibition of LDH has significant downstream effects on cellular signaling and metabolism. The following diagrams illustrate the central role of LDH in the glycolytic pathway and a typical workflow for screening LDH inhibitors.
Caption: LDH-A's role in the glycolytic pathway and its inhibition.
Caption: Workflow for LDH inhibitor screening.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of (R)-GNE-140 and LDHA siRNA Knockdown in Targeting Lactate Dehydrogenase A
In the landscape of cancer metabolism research, the inhibition of lactate dehydrogenase A (LDHA) has emerged as a promising therapeutic strategy. This enzyme plays a pivotal role in the Warburg effect, a metabolic hallmark of many cancer cells characterized by increased glycolysis and lactate production even in the presence of oxygen. Two primary methods for targeting LDHA are the use of small molecule inhibitors, such as (R)-GNE-140, and genetic knockdown through techniques like small interfering RNA (siRNA). This guide provides a detailed comparison of the efficacy, mechanisms, and experimental considerations of these two approaches for researchers, scientists, and drug development professionals.
Quantitative Comparison of Efficacy
The relative efficacy of this compound and LDHA siRNA knockdown can be assessed through various cellular and biochemical assays. The following tables summarize key quantitative data from representative studies.
| Parameter | This compound | LDHA siRNA | Cell Lines | Reference |
| IC50 (LDHA Inhibition) | 3 nM | Not Applicable | N/A | [1][2] |
| IC50 (LDHB Inhibition) | 5 nM | Not Applicable | N/A | [1][2] |
| Inhibition of Proliferation (IC50) | 0.8 µM (in IDH1 mutant chondrosarcoma) | Significant reduction in cell viability | Chondrosarcoma, Prostate Cancer (PC-3, DU145) | [1][3] |
| Lactate Production | Dose-dependent inhibition | Significant decrease | A375, CAL51, MIA PaCa-2, B16F10, EMT6, Panc02, HeLa, SiHa, SK-BR-3, MDA-MB-453 | [4][5][6] |
| Glucose Uptake | Decreased | Significant decrease | HeLa, SiHa, SK-BR-3, MDA-MB-453 | [4][5] |
| ATP Levels | Decreased | Significant decrease | HeLa, SiHa | [4] |
| Cell Migration | Not explicitly quantified | Significantly decreased | Prostate Cancer (PC-3, DU145), Breast Cancer (SK-BR-3, MDA-MB-453) | [3][5] |
| Cell Invasion | Not explicitly quantified | Significantly decreased | Prostate Cancer (PC-3, DU145), Breast Cancer (SK-BR-3, MDA-MB-453) | [3][5] |
| Apoptosis | Induces cell death after prolonged exposure | Significantly increased apoptosis ratio and caspase-3/7 activity | MIA PaCa-2, Prostate Cancer (PC-3, DU145) | [3][7] |
Signaling Pathways and Cellular Response
Both this compound and LDHA siRNA knockdown initiate a cascade of cellular responses stemming from the inhibition of lactate production and the disruption of glycolysis. A key consequence is the engagement of the ATF4 signaling pathway, a pro-survival response to metabolic stress.[8][9][10][11] Inhibition of LDHA leads to a reduction in serine and aspartate biosynthesis, triggering this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of LDHA Knockdown by siRNA on Migration and Invasion of ErbB2 Overexpressing Breast Cancer Cell Line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. embopress.org [embopress.org]
- 9. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Validating On-Target Engagement of (R)-GNE-140 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the on-target engagement of (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2] Effective validation of target engagement in a cellular context is crucial for the successful development of selective kinase inhibitors. This document outlines key experimental approaches, presents comparative data with other known LDHA inhibitors, and provides detailed protocols for robust target validation.
Comparative Analysis of LDHA Inhibitors
This compound demonstrates high potency for its primary targets, LDHA and LDHB. A comparison with other well-characterized LDHA inhibitors, such as GSK2837808A and FX-11, provides context for its activity.
| Compound | Target(s) | IC50 (nM) | Cellular Potency (EC50) | Reference |
| This compound | LDHA, LDHB | 3 (LDHA), 5 (LDHB) | Inhibits proliferation in 37 of 347 cancer cell lines at < 5 µM | [1] |
| GSK2837808A | LDHA, LDHB | 2.6 (hLDHA), 43 (hLDHB) | Varies (400 nM to >30 µM in different cancer cell lines) | [3][4] |
| FX-11 | LDHA | Kᵢ = 8,000 | Inhibits neuroblastoma cell growth at ~10 µM | [5] |
Experimental Methodologies for Target Engagement
Validating that a compound binds to its intended target within the complex environment of a cell is a critical step in drug discovery. The following sections detail two widely accepted methods for confirming the on-target engagement of this compound with LDHA.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells. It relies on the principle that the binding of a ligand, such as this compound, stabilizes the target protein (LDHA), leading to an increase in its thermal stability. This change in thermal stability is then quantified, typically by Western blotting.
Experimental Protocol: CETSA for this compound and LDHA
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express LDHA (e.g., a glycolytic pancreatic cancer cell line) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 45°C to 70°C in 2.5°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant containing the soluble proteins and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for LDHA, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LDHA at each temperature point for both vehicle- and this compound-treated samples.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and therefore, on-target engagement.
-
Kinobeads Competition Binding Assay
Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile the interactions of small molecules with a large number of kinases and other ATP-binding proteins in a cellular lysate.[6][7] In a competition binding experiment, a free compound of interest, such as this compound, competes with immobilized, broad-spectrum ligands on the beads for binding to proteins in the lysate. The proteins that are bound to the beads are then identified and quantified by mass spectrometry. While LDHA is not a kinase, Kinobeads can be adapted to profile other ATP- or NADH-binding proteins. For the purpose of this guide, we will describe the general workflow for a competitive binding assay that could be adapted for LDHA.
Experimental Protocol: Kinobeads Competition Assay for this compound
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a buffer that preserves native protein conformations and interactions (e.g., a non-denaturing lysis buffer containing protease and phosphatase inhibitors).
-
Determine the protein concentration of the lysate.
-
-
Competition Binding:
-
Aliquot the cell lysate and incubate with increasing concentrations of this compound (e.g., a serial dilution from 10 µM to 1 nM) or a vehicle control (DMSO) for a defined period (e.g., 45-60 minutes) at 4°C.
-
-
Affinity Enrichment:
-
Add the Kinobeads slurry to each lysate-compound mixture and incubate for a further 30-60 minutes at 4°C to allow for protein binding.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-gel or in-solution digestion of the eluted proteins with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) if performing multiplexed quantitative proteomics, or proceed with label-free quantification.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
For each protein, determine the relative amount bound to the beads at each concentration of this compound compared to the vehicle control.
-
A dose-dependent decrease in the amount of LDHA bound to the beads indicates that this compound is effectively competing for the binding site, thus confirming target engagement. The selectivity of this compound can be assessed by examining its effect on the binding of other proteins in the lysate.
-
Visualizing Cellular Pathways and Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental designs.
Caption: Role of LDHA in the glycolytic pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Kinobeads competition binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-GNE-140 and its Racemate in Lactate Dehydrogenase Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the enantiomerically pure (R)-GNE-140 and its racemic mixture, GNE-140. This document provides a detailed comparison of their biochemical potency, cellular effects, and the underlying signaling pathways, supported by experimental data and protocols.
In the realm of cancer metabolism, the inhibition of lactate dehydrogenase (LDH) has emerged as a promising therapeutic strategy. LDH plays a pivotal role in anaerobic glycolysis, a metabolic pathway frequently upregulated in tumor cells, famously known as the Warburg effect. GNE-140 is a potent inhibitor of LDH, and its activity is primarily attributed to one of its enantiomers, this compound. This guide presents a detailed comparison of the biological and pharmacological effects of the enantiomerically pure this compound and its racemic form.
Biochemical Potency: A Clear Distinction
The primary distinction between this compound and its racemate lies in their inhibitory potency against the target enzymes, lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). As a pure enantiomer, this compound demonstrates significantly higher potency compared to the racemic mixture, which contains an equal proportion of the highly active (R)-enantiomer and the less active (S)-enantiomer.[1] The (R)-enantiomer is reported to be 18-fold more potent than the (S)-enantiomer.[2][3]
Table 1: Comparison of IC50 Values for LDH Inhibition
| Compound | Target | IC50 (nM) |
| This compound | LDHA | 3[2][3][4] |
| LDHB | 5[2][3][4] | |
| GNE-140 (racemate) | LDHA | 3[5][6] |
| LDHB | 5[5][6] | |
| LDHC | 5[5] |
Note: The IC50 values for the racemate are reported to be the same as the (R)-enantiomer in some sources, which likely reflects that the inhibitory activity of the racemate is predominantly driven by the (R)-enantiomer.
Cellular Effects: From Proliferation to Invasion
Both this compound and its racemate have been shown to exert significant anti-cancer effects in vitro. These effects are a direct consequence of LDH inhibition, leading to a disruption of the cancer cells' metabolic machinery.
Inhibition of Cancer Cell Proliferation
GNE-140 and its (R)-enantiomer inhibit the proliferation of a broad panel of cancer cell lines.[3] For instance, this compound has been shown to inhibit proliferation in 37 out of 347 cancer cell lines tested with a potency cutoff of 5 μM.[3] The racemate, GNE-140, has been demonstrated to reduce the proliferation of breast cancer cells.[7]
Reduction of Cell Motility and Invasion
In addition to curbing proliferation, GNE-140 has been shown to decrease the motility and invasion of breast cancer cells, suggesting its potential to interfere with metastasis.[7]
Table 2: Summary of Cellular Effects
| Effect | Compound | Cell Lines | Observations |
| Inhibition of Proliferation | This compound | Broad panel of 347 cancer cell lines | Inhibited 11% of cell lines with a potency cutoff of 5 µM.[3] |
| Chondrosarcoma cell lines with IDH1 mutations | IC50 of 0.8 µM.[3] | ||
| GNE-140 (racemate) | Breast cancer cells (pII, YS1.2), Normal breast epithelial cells (MCF10-A) | Dose-dependent inhibition of proliferation.[7] | |
| Reduction of Motility | GNE-140 (racemate) | Breast cancer cells (pII) | Significant inhibition of cell motility.[7] |
| Reduction of Invasion | GNE-140 (racemate) | Breast cancer cells (pII) | Reduced invasive capacity.[7] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both this compound and GNE-140 is the inhibition of lactate dehydrogenase, which catalyzes the conversion of pyruvate to lactate. This inhibition leads to a metabolic shift, forcing cancer cells to rely more on oxidative phosphorylation, a pathway that is often less efficient in rapidly proliferating tumors. This metabolic reprogramming can trigger downstream signaling events, including the activation of the AMPK-mTOR-S6K signaling pathway, which has been implicated in acquired resistance to GNE-140.[4]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. biorbyt.com [biorbyt.com]
- 6. GNE-140 racemate | Lactate dehydrogenase inhibitor | Probechem Biochemicals [probechem.com]
- 7. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Resistance: A Comparative Guide to (R)-GNE-140 and Other Metabolic Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted cancer therapies is paramount. This guide provides a comparative analysis of the lactate dehydrogenase A (LDHA) inhibitor, (R)-GNE-140, and its cross-resistance profiles with other key metabolic inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
This compound is a potent and selective inhibitor of both LDHA and its isoform LDHB, with IC50 values of 3 nM and 5 nM, respectively[1][2]. By blocking the conversion of pyruvate to lactate, this compound disrupts a key step in aerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells. However, the development of resistance can limit its therapeutic efficacy.
Cross-Resistance Profile of this compound
Studies have revealed that resistance to this compound is intricately linked to the metabolic plasticity of cancer cells. A primary mechanism of both innate and acquired resistance is a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS)[3][4]. This adaptation allows cancer cells to bypass the glycolytic blockade imposed by this compound and continue generating ATP and essential metabolites through mitochondrial respiration.
Key Cross-Resistance Findings:
-
Cross-Resistance with other LDH inhibitors: Upregulation of the LDHB isoform has been identified as a mechanism of cross-resistance between this compound and another LDH inhibitor, NCGC00420737. In a study using NCI-237UTSW cells, clones resistant to NCGC00420737 demonstrated a 1.45- to 7.92-fold increase in the EC50 for this compound[5]. This highlights a shared resistance mechanism among inhibitors targeting the same enzyme family.
-
Sensitization by OXPHOS Inhibition: The reliance of this compound-resistant cells on OXPHOS presents a therapeutic vulnerability. The OXPHOS inhibitor phenformin has been shown to re-sensitize resistant pancreatic cancer cell lines to this compound[4]. This synergistic effect underscores the metabolic interplay between glycolysis and mitochondrial respiration in determining drug sensitivity.
-
Lack of Broad Cross-Resistance to Other Metabolic Pathways: Currently, there is limited direct evidence to suggest that resistance to this compound confers broad cross-resistance to inhibitors of other major metabolic pathways, such as glutaminolysis or fatty acid oxidation. The primary resistance mechanism appears to be a direct metabolic bypass through OXPHOS rather than a more global alteration of cellular metabolism that would impact other pathways.
Comparative Data of Metabolic Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound and other representative metabolic inhibitors. This data is intended to provide a comparative overview for researchers investigating metabolic targets in cancer.
| Inhibitor | Target Pathway | Target Molecule(s) | Reported IC50/EC50 Range | Key Resistance Mechanism |
| This compound | Glycolysis | LDHA, LDHB | 3 nM - 0.8 µM[1][2] | Upregulation of OXPHOS, LDHB upregulation[3][4][5] |
| Phenformin | Oxidative Phosphorylation | Mitochondrial Complex I | 0.25 mM - 2.347 mM[6] | Alterations in mitochondrial function, metabolic reprogramming |
| NCGC00420737 | Glycolysis | LDHA, LDHB | Not specified | Upregulation of LDHB[5] |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis | Hexokinase | Varies widely by cell line | Increased reliance on alternative energy sources |
| CB-839 (Telaglenastat) | Glutaminolysis | Glutaminase (GLS1) | ~1.2 µM - 3.3 µM[7] | Pyruvate anaplerosis, metabolic reprogramming[7] |
| Etomoxir | Fatty Acid Oxidation | Carnitine Palmitoyltransferase 1 (CPT1) | Off-target effects at high concentrations[8] | Upregulation of other metabolic pathways |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-resistance studies. Below are key experimental protocols.
Generation of Drug-Resistant Cell Lines
A common method for developing drug-resistant cancer cell lines involves continuous or escalating dose exposure to the inhibitor of interest[6][9][10].
-
Protocol:
-
Culture parental cancer cell lines in standard growth medium.
-
Initially, expose cells to the inhibitor at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradually increase the inhibitor concentration in the culture medium as the cells adapt and resume proliferation.
-
Continue this process until the cells can proliferate in a concentration that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental cells.
-
Periodically verify the resistance phenotype by performing cell viability assays and comparing the IC50 of the resistant line to the parental line.
-
Cryopreserve resistant cells at various stages of resistance development.
-
Cell Viability and Cross-Resistance Assessment
Cell viability assays are fundamental to determining the IC50/EC50 values and assessing cross-resistance profiles.
-
Protocol:
-
Seed both parental and resistant cancer cell lines in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the metabolic inhibitors to be tested (this compound, phenformin, 2-DG, CB-839, etomoxir, etc.).
-
Treat the cells with the different concentrations of the inhibitors. Include a vehicle-only control.
-
Incubate the plates for a period determined by the doubling time of the cell line (typically 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each inhibitor concentration.
-
Determine the IC50/EC50 values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).
-
Calculate the resistance factor (RF) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line for each inhibitor. An RF greater than 1 indicates resistance.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and the logic of experimental design can enhance understanding.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
(R)-GNE-140 vs. (S)-GNE-140: A Head-to-Head Comparison of Lactate Dehydrogenase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of GNE-140, a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in cellular metabolism. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Introduction
GNE-140 is a novel and potent inhibitor of lactate dehydrogenase (LDH), particularly LDHA and LDHB, which are key enzymes in the glycolytic pathway.[1] These enzymes are critical for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation (the Warburg effect). As such, LDH has emerged as a promising target for cancer therapy. GNE-140 exists as two enantiomers, (R)-GNE-140 and (S)-GNE-140. This guide provides a detailed comparison of their biological activities based on available experimental data.
Quantitative Comparison of Inhibitory Activity
The (R)-enantiomer of GNE-140 is significantly more potent than the (S)-enantiomer in inhibiting LDH activity. Experimental data reveals that this compound is approximately 18 times more potent than its (S)-counterpart.[2][3][4] The half-maximal inhibitory concentrations (IC50) for each enantiomer against LDHA and LDHB are summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | LDHA | 3 |
| LDHB | 5 | |
| (S)-GNE-140 | LDHA | 54 |
| LDHB | 90 |
Data sourced from Purkey HE, et al. ACS Med Chem Lett. 2016;7(10):896-901.
Cellular Activity
This compound has demonstrated potent activity in cellular assays, effectively inhibiting lactate production in cancer cell lines. For instance, in the MiaPaca-2 pancreatic cancer cell line, this compound shows an IC50 of 0.67 µM for lactate inhibition.[1] The racemic mixture of GNE-140 has also been shown to inhibit the proliferation of various breast cancer cell lines.[5]
Experimental Protocols
Biochemical LDH Inhibition Assay
The inhibitory activity of the GNE-140 enantiomers on LDH was determined using a biochemical assay that monitors the enzymatic conversion of pyruvate to lactate.
Principle: The assay measures the decrease in NADH fluorescence as it is oxidized to NAD+ during the LDH-catalyzed reduction of pyruvate to lactate.
Protocol:
-
Recombinant human LDHA or LDHB enzyme is incubated with the test compound (this compound or (S)-GNE-140) at various concentrations in a buffer solution (e.g., 200 mM TRIS, pH 8).
-
The reaction is initiated by the addition of a substrate mixture containing pyruvate and the cofactor NADH.
-
The fluorescence of NADH is monitored over time using a microplate reader.
-
The rate of NADH consumption is calculated, and the IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow for LDH Inhibition Assay
References
- 1. Cell Active Hydroxylactam Inhibitors of Human Lactate Dehydrogenase with Oral Bioavailability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Active Hydroxylactam Inhibitors of Human Lactate Dehydrogenase with Oral Bioavailability in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Validating Glycolysis Inhibition: A Comparative Guide to (R)-GNE-140
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase (LDH), with other key inhibitors of the glycolytic pathway. The information presented is intended to assist researchers in designing and interpreting experiments aimed at validating the inhibition of glycolysis.
Introduction to this compound
This compound is a highly potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), enzymes that play a critical role in the final step of anaerobic glycolysis.[1][2][3] By targeting LDH, this compound effectively blocks the conversion of pyruvate to lactate, a hallmark of the Warburg effect observed in many cancer cells. This inhibition leads to a disruption of cellular energy metabolism and can induce cell death in glycolysis-dependent cancer cells.[2]
Comparative Analysis of Glycolysis Inhibitors
The selection of an appropriate glycolysis inhibitor is crucial for targeted research. This section provides a comparative overview of this compound and other well-characterized glycolysis inhibitors, targeting various enzymes in the pathway.
Table 1: Quantitative Comparison of Glycolysis Inhibitors
| Inhibitor | Target Enzyme | IC50 (Enzymatic Assay) | Cellular IC50 (Proliferation/Other) | Key Features |
| This compound | LDHA / LDHB | LDHA: 3 nM, LDHB: 5 nM [1][2][3][4] | 0.8 µM (IDH1-mutant chondrosarcoma cells)[1][3]; 670 nM (lactate production in MiaPaCa-2)[5] | High potency and selectivity for LDHA/B.[1][2][3] |
| GSK2837808A | LDHA / LDHB | LDHA: 2.6 nM, LDHB: 43 nM[6][7][8][9] | 400 nM - >30 µM (panel of 30 cancer cell lines)[10] | Potent and selective LDHA inhibitor.[6][7][11] |
| FX-11 | LDHA | Kᵢ: 8 µM[12] | 23.3 µM (HeLa cells)[13]; 49.27 µM (BxPc-3 cells)[8][9][14]; 27-32 µM (prostate cancer cells)[15] | Reversible and competitive inhibitor of LDHA.[12] |
| Oxamate | LDHA | IC50: 33.8 µM (LDHB)[16] | 19.67 - 58.53 mM (NSCLC cells)[17]; 17.8 - 74.6 mM (NPC cells)[18] | Structural analog of pyruvate, competitive inhibitor.[16] |
| 3-Bromopyruvate (3-BrPA) | Hexokinase II (HK2) | - | 4-18 µM (neuroblastoma cells)[19]; <30 µM (GAPDH inhibition in HCT116)[20]; 44.87 - 111.3 µM (breast cancer cells)[21] | Alkylating agent with broad reactivity.[20] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | - | 0.22 - 2.70 mM (ALL cells)[22]; 1.45 - 13.34 mM (pancreatic and ovarian cancer cells)[23] | Glucose analog, competitive inhibitor of hexokinase.[24][25] |
| Shikonin | Pyruvate Kinase M2 (PKM2) | - | 19.9 µM (Eca109 cells)[26]; 5.74 - 6.30 µM (NSCLC cells)[27] | Natural product with inhibitory activity against PKM2.[28] |
Experimental Protocols for Validating Glycolysis Inhibition
Accurate validation of glycolysis inhibition requires robust experimental methodologies. Below are detailed protocols for key assays.
Lactate Production Assay
This assay directly measures the product of the LDH-catalyzed reaction. A decrease in lactate production is a primary indicator of LDH inhibition.
Principle: Lactate concentration in cell culture supernatant is determined by an enzymatic assay where lactate is oxidized by lactate dehydrogenase, leading to the formation of a product that can be measured colorimetrically or fluorometrically.
Materials:
-
Lactate Assay Kit (e.g., Sigma-Aldrich MAK064, Promega Lactate-Glo™)
-
96-well plates (clear for colorimetric, black for fluorometric assays)
-
Microplate reader
-
Cell culture medium and supplements
-
Test compounds (this compound and others)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: Treat cells with a dose-response range of the inhibitor (this compound or comparators) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Deproteinization (if necessary): For samples containing serum or high levels of LDH, deproteinize the supernatant using a 10 kDa molecular weight cut-off spin filter to remove interfering proteins.[24]
-
Assay Reaction: Prepare the lactate standard curve and reaction mix according to the manufacturer's instructions. Add the reaction mix to the standards and samples.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the lactate concentration in each sample by comparing the readings to the standard curve. Normalize the lactate concentration to the cell number or protein concentration.
Glucose Uptake Assay
This assay measures the initial step of glycolysis, the uptake of glucose into the cell.
Principle: A fluorescent or radioactive glucose analog (e.g., 2-NBDG or ³H-2-deoxyglucose) is added to the cells. The amount of analog taken up by the cells is proportional to the glucose uptake rate and can be quantified.
Materials:
-
Glucose Uptake Assay Kit (e.g., Promega Glucose Uptake-Glo™, Abcam ab234043)
-
Fluorescent or radioactive glucose analog
-
96-well plates
-
Microplate reader or scintillation counter
-
Glucose-free medium
-
Test compounds
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Glucose Starvation: Prior to the assay, wash the cells and incubate them in glucose-free medium for a defined period (e.g., 1-2 hours) to stimulate glucose uptake.
-
Compound Treatment: Add the test inhibitors at the desired concentrations and incubate for the specified time.
-
Glucose Analog Incubation: Add the fluorescent or radioactive glucose analog to the wells and incubate for a short period (e.g., 10-30 minutes).
-
Termination and Washing: Stop the uptake by adding a stop solution and/or washing the cells with ice-cold PBS to remove the extracellular analog.
-
Cell Lysis: Lyse the cells to release the intracellular glucose analog.
-
Measurement: Measure the fluorescence or radioactivity of the cell lysates.
-
Data Analysis: Normalize the signal to the cell number or protein concentration.
Seahorse XF Glycolytic Rate Assay
This assay provides a real-time measurement of the two major energy-producing pathways in the cell: glycolysis and mitochondrial respiration.
Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration. By sequentially injecting metabolic modulators, a complete profile of cellular glycolytic function can be obtained.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF Glycolytic Rate Assay Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
Seahorse XF Base Medium
-
Test compounds
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Loading: Load the test compounds and the assay kit reagents (glucose, oligomycin, 2-DG) into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline ECAR and OCR, and then sequentially inject the compounds to measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
Data Analysis: Use the Seahorse Wave software to analyze the data and calculate the key parameters of glycolytic function.
Visualizing Glycolysis Inhibition
Diagrams are provided below to illustrate the key concepts and workflows discussed in this guide.
Caption: Glycolysis pathway with points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. caymanchem.com [caymanchem.com]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abmole.com [abmole.com]
- 14. selleckchem.com [selleckchem.com]
- 15. glpbio.com [glpbio.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. The combination of the novel glycolysis inhibitor 3-BrOP and rapamycin is effective against neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation [jcancer.org]
- 27. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Comparative Analysis of (R)-GNE-140 in Diverse Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-GNE-140, a potent lactate dehydrogenase (LDH) inhibitor, against other alternatives in various cancer models. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
This compound is a highly potent and selective inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1][2] Its mechanism of action is centered on the disruption of glycolysis, a key metabolic pathway that is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the "Warburg effect." By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, leading to a reduction in ATP production, increased oxidative stress, and ultimately, cancer cell death.[3] This compound has demonstrated significant anti-proliferative effects in a broad range of cancer cell lines, with particular efficacy noted in pancreatic cancer and chondrosarcoma models harboring IDH1 mutations.[1]
Performance Comparison of LDH Inhibitors
The following tables summarize the quantitative data on the in vitro potency and cellular effects of this compound in comparison to other notable LDH inhibitors.
Table 1: In Vitro Potency (IC50) of LDH Inhibitors
| Compound | Target(s) | LDHA IC50 (nM) | LDHB IC50 (nM) | Cancer Models Tested | Reference(s) |
| This compound | LDHA, LDHB | 3 | 5 | Pancreatic, Chondrosarcoma, Glioma, Breast, Melanoma | [1][2] |
| GSK2837808A | LDHA, LDHB | 2.6 - 1.9 | 43 - 14 | Hepatocellular Carcinoma, Breast Cancer | [4] |
| FX11 | LDHA | ~8000 (Ki) | - | Pancreatic, Lymphoma | [5] |
| Oxamate | LDHA | ~800,000 | - | Glioblastoma, Non-Small Cell Lung Cancer | [6] |
| ML-05 | LDHA | - | - | Melanoma, Breast, Pancreatic | [7] |
Table 2: Anti-Proliferative Activity of this compound and Comparators in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | MIA PaCa-2 | Pancreatic | Submicromolar | [2] |
| This compound | IDH1-mutant Chondrosarcoma | Chondrosarcoma | 0.8 | [1][2] |
| This compound | GL261, CT2A | Glioma | - | [8] |
| GNE-140 (racemic) | MDA-MB-231 | Breast | 30-120 | [9] |
| ML-05 | B16F10 | Melanoma | 23 | [7] |
| GNE-140 (racemic) | B16F10 | Melanoma | > IC50 of ML-05 | [7] |
| Oxamate | H1299 | Non-Small Cell Lung Cancer | 32,130 | [10] |
| Oxamate | A549 | Non-Small Cell Lung Cancer | 19,670 | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.
Signaling Pathways and Resistance Mechanisms
This compound exerts its effect by inhibiting a crucial step in glycolysis. However, cancer cells can develop resistance by shifting their metabolic dependency towards oxidative phosphorylation (OXPHOS).
Caption: Inhibition of LDHA/B by this compound blocks lactate production.
A key mechanism of acquired resistance to this compound involves the activation of the AMPK-mTOR-S6K signaling pathway, leading to an increase in OXPHOS. This metabolic plasticity allows cancer cells to bypass their dependency on glycolysis for survival.
Caption: Upregulation of OXPHOS as a resistance mechanism to this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Cell Viability Assay
This protocol outlines a common method for assessing the anti-proliferative effects of this compound on cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and Drug Inhibition of LDH-A: Effects on Murine Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
(R)-GNE-140: A Potent and Selective Inhibitor of Lactate Dehydrogenase
A comprehensive analysis of the specificity of (R)-GNE-140 against a panel of dehydrogenase enzymes, providing researchers with critical data for informed decision-making in drug discovery and development.
This compound is a highly potent small molecule inhibitor of lactate dehydrogenase (LDH) isoenzymes, playing a crucial role in the metabolic pathways of cancer cells.[1][2][3] This guide provides a detailed comparison of the inhibitory activity of this compound against its primary targets, LDHA and LDHB, as well as its specificity against other dehydrogenases. The experimental data and protocols presented herein offer valuable insights for researchers evaluating this compound for therapeutic applications.
Specificity Profile of this compound
This compound demonstrates exceptional potency against both LDHA and LDHB, with IC50 values in the low nanomolar range.[1][2][4] Notably, it also exhibits inhibitory activity against LDHC. The compound's selectivity has been evaluated against other dehydrogenases, such as malate dehydrogenase (MDH1 and MDH2), and a broad panel of kinases, revealing a highly specific inhibition profile.
| Target Enzyme | IC50 | Fold Selectivity vs. LDHA | Reference |
| Lactate Dehydrogenase A (LDHA) | 3 nM | 1x | [1][2] |
| Lactate Dehydrogenase B (LDHB) | 5 nM | ~1.7x | [1][2] |
| Lactate Dehydrogenase C (LDHC) | 5 nM | ~1.7x | [1] |
| Malate Dehydrogenase 1 (MDH1) | >10,000 nM | >3333x | |
| Malate Dehydrogenase 2 (MDH2) | >10,000 nM | >3333x | |
| 301 Kinase Panel | >1,000 nM | >333x |
Experimental Protocols
Determination of IC50 for Dehydrogenase Inhibition
The inhibitory activity of this compound against various dehydrogenases is determined using a spectrophotometric enzyme activity assay. The protocol below describes a typical procedure for measuring LDH activity.
Materials:
-
Recombinant human dehydrogenase enzyme (e.g., LDHA, LDHB)
-
This compound
-
Substrate (e.g., L-Lactic acid for LDH)
-
Cofactor (e.g., NAD+)
-
Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of desired concentrations.
-
Prepare substrate and cofactor solutions in assay buffer at appropriate concentrations.
-
Prepare the enzyme solution in assay buffer to a final concentration that yields a linear reaction rate.
-
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of a 96-well microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of the substrate and cofactor to each well.
-
Immediately measure the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH production) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of this compound against a dehydrogenase enzyme.
Caption: Workflow for IC50 determination of this compound.
Signaling Pathway Context
This compound primarily targets the glycolytic pathway, a central metabolic route often upregulated in cancer cells (the Warburg effect). By inhibiting lactate dehydrogenase, this compound blocks the conversion of pyruvate to lactate, leading to a disruption of glycolysis and cellular energy production.
Caption: Inhibition of the glycolytic pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Benchmarking (R)-GNE-140 Against Novel LDHA Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology due to its central role in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect. LDHA catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis, which allows cancer cells to maintain a high glycolytic rate even in the presence of oxygen. This metabolic shift provides the necessary building blocks for rapid cell proliferation and contributes to an acidic tumor microenvironment that promotes invasion and immunosuppression. (R)-GNE-140 is a potent and well-characterized inhibitor of LDHA. This guide provides a comprehensive comparison of this compound with a selection of novel LDHA inhibitors, offering a valuable resource for researchers engaged in the development of next-generation cancer therapeutics.
Comparative Analysis of LDHA Inhibitors
The following table summarizes the biochemical and cellular potency of this compound and several novel LDHA inhibitors. This data provides a quantitative basis for comparing their efficacy and selectivity.
| Inhibitor | Target(s) | IC50 (LDHA) | IC50 (LDHB) | Ki | Cellular Potency | Reference(s) |
| This compound | LDHA/LDHB | 3 nM | 5 nM | Not Reported | Submicromolar activity in various cancer cell lines. | [1] |
| GSK2837808A | LDHA/LDHB | 1.9 nM / 2.6 nM | 14 nM / 43 nM | Not Reported | EC50 for lactate production inhibition ranges from 400 nM to >30 µM in different cancer cell lines. | [2][3][4] |
| FX-11 | LDHA | 23.3 µM (in HeLa cells) | Not Reported | 8 µM | IC50 for cell proliferation in the micromolar range (e.g., 49.27 µM in BxPc-3, 60.54 µM in MIA PaCa-2). | [5][6] |
| Galloflavin | LDHA/LDHB | Not Reported | Not Reported | 5.46 µM (LDHA), 15.06 µM (LDHB) | Blocks aerobic glycolysis at micromolar concentrations in cultured tumor cells. | [7][8] |
| NCI-006 | LDHA/LDHB | 0.06 µM | 0.03 µM | Not Reported | IC50 for proliferation in Ewing sarcoma cell lines ranges from 100 nM to 1 µM. | [9][10] |
| ML-05 | LDHA | Not Reported | Not Reported | Not Reported | Potent inhibitor of cellular lactate production and tumor cell proliferation. Elicited profound antitumor activity in vivo. | [11] |
LDHA Signaling Pathway and Therapeutic Intervention
The inhibition of LDHA disrupts the glycolytic pathway, leading to a cascade of downstream effects that can impede cancer cell growth and survival. The following diagram illustrates the central role of LDHA in cancer metabolism and the consequences of its inhibition.
Caption: LDHA's role in the Warburg effect and the impact of its inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of LDHA inhibitors.
LDHA Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA.
-
Materials:
-
Recombinant human LDHA protein
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADH
-
Pyruvate
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and pyruvate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known LDHA inhibitor).
-
Add the recombinant LDHA protein to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of LDHA inhibitors on the metabolic activity and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor with LDHA within a cellular context.
-
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody against LDHA
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble LDHA in the supernatant by SDS-PAGE and Western blotting.
-
A shift in the melting curve of LDHA in the presence of the compound indicates target engagement.
-
Experimental Workflow for Evaluating LDHA Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of novel LDHA inhibitors.
Caption: A streamlined workflow for the evaluation of LDHA inhibitors.
Conclusion
This compound remains a benchmark for potent LDHA inhibition. However, the landscape of LDHA inhibitors is continually evolving, with novel compounds such as GSK2837808A and NCI-006 demonstrating comparable or, in some aspects, improved properties. The selection of an appropriate inhibitor for further preclinical and clinical development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The data and protocols presented in this guide are intended to facilitate such a comparative analysis and aid researchers in the rational design and development of effective LDHA-targeting cancer therapies.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. 細胞計數與健康分析 [sigmaaldrich.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. tycmhoffman.com [tycmhoffman.com]
- 7. promega.com [promega.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Lactate Concentration assay (LDH method) [protocols.io]
- 11. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for (R)-GNE-140
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (R)-GNE-140, a potent lactate dehydrogenase (LDHA) inhibitor. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
This compound is a small molecule inhibitor that should be handled as a hazardous chemical.[1][2] While specific institutional protocols may vary, the following procedures are based on general best practices for the disposal of hazardous laboratory chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid and liquid waste containing this compound separate.[1]
-
-
Solid Waste Disposal:
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated solid waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and leak-proof hazardous waste container.
-
-
Liquid Waste Disposal:
-
Unused Solutions: Unused or waste solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Solvent Compatibility: Ensure the waste container is compatible with the solvent used to dissolve the this compound (e.g., DMSO).
-
Drain Disposal Prohibition: Do not dispose of this compound solutions down the drain.[3][4]
-
-
Empty Container Disposal:
-
A container that has held this compound is considered hazardous waste.[5]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required before the container can be considered non-hazardous. The rinsate must be collected and disposed of as hazardous liquid waste.[5][6] Consult your institution's EHS for specific guidance on whether this compound is classified as acutely hazardous.
-
After proper decontamination, deface or remove all labels from the empty container before disposal in the regular trash.[5]
-
-
Labeling and Storage of Waste:
-
Clearly label all hazardous waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's policy.
-
Store waste containers in a designated, secure area away from incompatible materials.[3]
-
-
Arranging for Disposal:
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Solutions for Drain Disposal | Between 5.5 and 10.5 (Not recommended for this compound) | [4] |
| Residue in "Empty" Container (Non-acutely hazardous) | No more than 3% by weight of the total capacity of the container. | [6] |
| "Empty" Container Rinsing (Acutely hazardous) | Must be triple rinsed with a solvent capable of removing the waste. | [5][6] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Essential Safety and Handling Protocol for (R)-GNE-140
(R)-GNE-140 is a potent lactate dehydrogenase A (LDHA) inhibitor with IC50 values of 3 nM and 5 nM for LDHA and LDHB, respectively. [1][2] As a highly potent, powdered research compound, strict adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. The following guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. A comprehensive PPE strategy is critical.[3] The following table summarizes the recommended PPE for handling this material.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[3] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be immediately changed upon contamination or at regular intervals.[3] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[3] |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[3][4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds. The following outlines the key phases of handling this compound.
1. Preparation:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure, to control airborne particles.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[3]
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[3]
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.[3]
2. Weighing and Aliquoting:
-
Minimize Dust Generation: When handling the powder, use techniques that minimize dust, such as gentle scooping.
-
Closed System: Whenever possible, use a closed system for weighing and transferring the compound.[3]
-
Container Management: Keep containers of the compound covered as much as possible.[3]
3. Spill Management:
-
Immediate Action: In the event of a spill, immediately alert others in the area.[3]
-
Spill Kit: Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[3]
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[3]
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[3]
-
PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination.[3]
-
Waste Disposal: Dispose of single-use PPE in the appropriate hazardous waste container.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container labeled "Hazardous Chemical Waste." |
| Contaminated PPE (e.g., gloves, coveralls) | Place in a designated, sealed hazardous waste container labeled "Hazardous Chemical Waste." |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container. |
All waste containers must be clearly labeled with the contents and associated hazards.[5]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
